EPZ020411 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZHJMYAKPGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of EPZ020411 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of EPZ020411 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). EPZ020411 has emerged as a critical tool for investigating the biological roles of PRMT6 and as a potential therapeutic agent, particularly in oncology. This document details the scientific background, mechanism of action, and key experimental data related to EPZ020411, including detailed methodologies for its synthesis and evaluation.
Introduction: The Emergence of PRMT6 as a Therapeutic Target
Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT6 activity has been implicated in several diseases, most notably cancer, where its overexpression is associated with poor prognosis in various malignancies, including lung, breast, and colorectal cancers.[1][2]
PRMT6 primarily mediates the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[3] By modulating chromatin structure and gene expression, PRMT6 influences key cancer-related pathways such as the AKT/mTOR and MYC signaling pathways.[2][4] The growing understanding of its oncogenic roles has positioned PRMT6 as a compelling target for therapeutic intervention. The development of selective inhibitors is therefore of significant interest for both basic research and clinical applications.
Discovery of EPZ020411: An Aryl Pyrazole-Based PRMT6 Inhibitor
EPZ020411 was identified through a screening campaign of a novel series of aryl pyrazole compounds designed to inhibit arginine methyltransferases.[5] This effort led to the discovery of the first potent and selective small-molecule inhibitor of PRMT6, providing a valuable chemical probe to elucidate the biological functions of this enzyme.
Mechanism of Action
EPZ020411 is a selective inhibitor of PRMT6.[6] Its mechanism of action involves binding to the active site of PRMT6 and competing with the substrate arginine for methylation. This inhibition leads to a dose-dependent decrease in the methylation of PRMT6 substrates, most notably Histone H3 at arginine 2 (H3R2).[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ020411 and its hydrochloride salt.
Table 1: In Vitro Potency and Selectivity of EPZ020411
| Target | IC50 (nM) | Selectivity vs. PRMT6 |
| PRMT6 | 10 | - |
| PRMT1 | 119 | >10-fold |
| PRMT8 | 223 | >20-fold |
Data compiled from multiple sources.[6]
Table 2: Cellular Activity of EPZ020411
| Cell Line | Assay | IC50 (µM) |
| A375 (PRMT6 overexpressing) | H3R2 Methylation Inhibition | 0.637 ± 0.241 |
Data from Mitchell LH, et al. (2015).[5]
Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats
| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) |
| Cmax (ng/mL) | - | Not Reported |
| Tmax (h) | - | Not Reported |
| AUC (ng*h/mL) | Not Reported | Not Reported |
| t½ (h) | 8.54 ± 1.43 | - |
| CL (mL/min/kg) | 19.7 ± 1.0 | - |
| Vss (L/kg) | 11.1 ± 1.6 | - |
| Bioavailability (%) | - | 65.6 ± 4.3 |
Data from Mitchell LH, et al. (2015).[5]
Experimental Protocols
Synthesis of this compound
The synthesis of EPZ020411 is based on the coupling of a substituted aryl pyrazole core with a diamine side chain. The detailed synthesis is described in the supporting information of the primary publication by Mitchell et al. (2015).[5] While the full step-by-step protocol from the supporting information is not publicly available, a general synthetic scheme can be inferred. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
General Synthetic Workflow:
In Vitro Biochemical Assay for PRMT6 Inhibition
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against PRMT6.
Materials:
-
Recombinant human PRMT6 enzyme
-
Histone H4 peptide (substrate)
-
S-[³H-methyl]-adenosyl-L-methionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Test compound (EPZ020411)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare serial dilutions of EPZ020411 in DMSO.
-
In a 96-well plate, add assay buffer, PRMT6 enzyme, and the histone H4 peptide substrate.
-
Add the diluted EPZ020411 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Assay for H3R2 Methylation Inhibition
This protocol outlines a Western blot-based method to measure the inhibition of PRMT6-mediated H3R2 methylation in cells.
Materials:
-
A375 cells
-
PRMT6 expression vector
-
Lipofectamine for transfection
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A375 cells in 6-well plates.
-
Transfect cells with a PRMT6 expression vector using Lipofectamine.
-
After 24 hours, treat the cells with various concentrations of EPZ020411 or DMSO for 48 hours.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify band intensities and normalize the H3R2me2a signal to the total H3 signal to determine the IC50.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for a pharmacokinetic study of EPZ020411 in rats.
Materials:
-
Male Sprague-Dawley rats
-
EPZ020411 formulation for intravenous (IV) and subcutaneous (SC) administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate male Sprague-Dawley rats to the housing conditions.
-
Fast the animals overnight before dosing.
-
Administer EPZ020411 via IV bolus (e.g., 1 mg/kg) or SC injection (e.g., 5 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of EPZ020411.
-
Extract EPZ020411 from plasma samples, standards, and QCs (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis.
PRMT6 Signaling Pathways in Cancer
PRMT6 is integrated into complex signaling networks that drive tumorigenesis. Its inhibition by EPZ020411 can modulate these pathways, leading to anti-cancer effects.
Conclusion
This compound is a first-in-class, potent, and selective inhibitor of PRMT6. Its discovery has provided the scientific community with a crucial tool to dissect the complex biology of arginine methylation. The data presented in this guide highlight its potential as a therapeutic agent, particularly in oncology. The detailed protocols provided herein are intended to facilitate further research into PRMT6 and the development of novel therapeutics targeting this important enzyme.
References
- 1. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. PRMT6 promotes colorectal cancer progress via activating MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
EPZ020411 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EPZ020411 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.
Core Compound Details
This compound is a small molecule inhibitor that has emerged as a critical tool for investigating the biological functions of PRMT6, an enzyme implicated in various cellular processes and diseases, including cancer.[1][2]
Chemical Structure and Properties
This compound is a synthetic aryl pyrazole derivative.[3] Its structure and key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine hydrochloride | [2] |
| Molecular Formula | C25H39ClN4O3 | [2][4] |
| Molecular Weight | 479.06 g/mol | [2][4] |
| CAS Number | 2070015-25-5 | [2][5] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥23.9 mg/mLEthanol: ≥10.23 mg/mL (with sonication)Water: ≥41.3 mg/mL | [2] |
| Storage | Store at -20°C for up to 3 years. | [2] |
Mechanism of Action and Biological Activity
EPZ020411 is a highly selective and potent inhibitor of PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3] A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2). Methylation of H3R2 by PRMT6 is generally associated with transcriptional repression.[3] By inhibiting PRMT6, EPZ020411 leads to a dose-dependent decrease in H3R2 methylation.[3][6]
The inhibitory activity and selectivity of EPZ020411 are critical for its utility as a chemical probe. Its potency against PRMT6 and selectivity over other protein arginine methyltransferases are detailed in the table below.
| Target | IC50 (nM) | Reference |
| PRMT6 | 10 | [1][4][5] |
| PRMT1 | 119 | [4][7] |
| PRMT8 | 223 | [4][7] |
| PRMT3 | >10,000 | [3] |
| PRMT4 (CARM1) | >10,000 | [3] |
| PRMT5 | >10,000 | [3] |
| PRMT7 | >10,000 | [3] |
Signaling Pathway
This compound exerts its effects by modulating the PRMT6 signaling pathway. PRMT6 is a nuclear enzyme that primarily methylates histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. This action can influence the expression of various genes, including tumor suppressors like p53 and p21. The inhibition of PRMT6 by EPZ020411 blocks this methylation, leading to changes in gene expression and downstream cellular effects.
Pharmacokinetic Properties
Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that EPZ020411 has suitable properties for in vivo studies, particularly with subcutaneous administration.[3]
| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) | Reference |
| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - | [3] |
| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - | [3] |
| Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [3] |
| Bioavailability (F) (%) | - | 65.6 ± 4.3 | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving EPZ020411 are provided below. These protocols are based on the initial characterization of the compound.
In Vitro PRMT6 Inhibition Assay
This assay quantifies the enzymatic activity of PRMT6 and the inhibitory potential of compounds like EPZ020411. A common method is a filter-based assay using a tritiated methyl donor.
Materials:
-
Recombinant human PRMT6
-
Histone H3 peptide (1-21)
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
P81 phosphocellulose filter plates
-
Scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilution.
-
Add 23 µL of a master mix containing PRMT6 (final concentration 10 nM) and Histone H3 peptide (final concentration 20 µM) in Assay Buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of [³H]-SAM (final concentration 1 µM) in Assay Buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer 50 µL of the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the plate three times with 100 µL of 100 mM sodium bicarbonate.
-
Dry the plate and add 50 µL of scintillation fluid to each well.
-
Read the plate on a scintillation counter to determine the amount of incorporated radioactivity.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Cellular H3R2 Methylation Assay (Western Blot)
This assay measures the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context by quantifying the levels of H3R2 methylation.
Cell Line:
-
A375 human melanoma cells
Materials:
-
A375 cells
-
DMEM with 10% FBS
-
pcDNA4/HisMax vector encoding for PRMT6
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A375 cells in 6-well plates.
-
Transfect the cells with the PRMT6 expression vector or an empty vector control using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with a serial dilution of this compound for 48 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 10-20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
Experimental Workflow and Logical Relationships
The discovery and characterization of a selective inhibitor like EPZ020411 typically follow a structured workflow, from initial screening to in vivo validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to PRMT6 Inhibition by EPZ020411 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic modulator, primarily catalyzing the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This modification is predominantly associated with transcriptional repression and has been implicated in various cancers, making PRMT6 an attractive therapeutic target. EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of PRMT6. This technical guide provides a comprehensive overview of EPZ020411, including its biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its evaluation. Additionally, it elucidates the key signaling pathways influenced by PRMT6, offering a valuable resource for researchers investigating PRMT6 biology and the therapeutic potential of its inhibition.
Introduction to PRMT6 and this compound
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes through the methylation of arginine residues on histone and non-histone proteins.[1][2] PRMT6 is a Type I PRMT that asymmetrically dimethylates its substrates, with a well-established role in the epigenetic regulation of gene expression.[1][2] By depositing the H3R2me2a mark, PRMT6 can antagonize the activating H3K4me3 mark, leading to transcriptional repression of target genes, including tumor suppressors like p21.[2][3] Elevated PRMT6 expression has been observed in various cancers, including lung, breast, and colorectal cancer, and is often associated with poor prognosis.[3]
This compound is a selective and potent, small-molecule inhibitor of PRMT6 with an IC50 of 10 nM.[4][5] It exhibits over 10-fold selectivity for PRMT6 over PRMT1 and PRMT8 and greater than 100-fold selectivity against other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7.[6][7] This selectivity makes EPZ020411 a valuable tool for elucidating the specific functions of PRMT6 in normal physiology and disease.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Biochemical Potency and Selectivity of EPZ020411
| Target | IC50 (nM) | Reference(s) |
| PRMT6 | 10 | [4][8] |
| PRMT1 | 119 | [8] |
| PRMT8 | 223 | [8] |
| PRMT3 | >1000 | [6][7] |
| PRMT4 (CARM1) | >1000 | [6][7] |
| PRMT5 | >1000 | [6][7] |
| PRMT7 | >1000 | [6][7] |
Table 2: Cellular Activity of EPZ020411
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference(s) |
| A375 (PRMT6 overexpressing) | H3R2 Methylation | Inhibition of H3R2me2a | 0.637 | [6][9] |
| HCT116 | Cell Proliferation | Synergistic anti-proliferative effect with GSK591 (PRMT5i) | 0.2 - 1 | [4] |
| SW620 | Cell Proliferation | Synergistic anti-proliferative effect with GSK591 (PRMT5i) | 0.2 - 1 | [4] |
Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats
| Parameter | Value (1 mg/kg, i.v.) | Value (5 mg/kg, s.c.) | Reference(s) |
| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - | [6] |
| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - | [6] |
| Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [6] |
| Bioavailability (%) | - | 65.6 ± 4.3 | [6] |
Signaling Pathways Involving PRMT6
PRMT6 is a critical regulator of gene expression, primarily through its methylation of H3R2. This activity places it at the nexus of several important signaling pathways implicated in cancer.
Regulation of Tumor Suppressor Genes
PRMT6 directly represses the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 (CDKN1A) by depositing the repressive H3R2me2a mark on their promoters.[1][3] Inhibition of PRMT6 with EPZ020411 would be expected to derepress p21, leading to cell cycle arrest and senescence.
Interaction with Oncogenic Pathways
Recent studies have shown that PRMT6 can also promote cancer progression by stabilizing oncogenic proteins. For instance, PRMT6 can mono-methylate c-MYC, a key transcription factor driving cell proliferation, at arginine 371. This methylation inhibits c-MYC poly-ubiquitination and subsequent proteasomal degradation, leading to its stabilization and enhanced oncogenic activity.[10][11]
Detailed Experimental Protocols
The following protocols are provided as a guide for the characterization of EPZ020411 and the investigation of PRMT6 function.
In Vitro PRMT6 Biochemical Assay (Radiometric Filter-Binding Assay)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (³H-SAM) to a histone H3 peptide substrate by PRMT6.
Materials:
-
Recombinant human PRMT6 enzyme
-
Histone H3 (1-21) peptide substrate
-
³H-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Tween-20
-
Stop Solution: 1% TFA in water
-
Phosphocellulose filter plates
-
Scintillation fluid
Procedure:
-
Prepare a serial dilution of EPZ020411 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, combine:
-
5 µL of diluted EPZ020411 or DMSO (vehicle control)
-
20 µL of PRMT6 enzyme in Assay Buffer (final concentration ~1-5 nM)
-
20 µL of Histone H3 peptide substrate in Assay Buffer (final concentration ~10-20 µM)
-
-
Initiate the reaction by adding 5 µL of [³H]-SAM in Assay Buffer (final concentration ~1-2 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of 75 mM phosphoric acid per well.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Read the plate on a scintillation counter to determine the amount of incorporated radioactivity.
-
Calculate the percent inhibition for each concentration of EPZ020411 and determine the IC50 value.
Cellular H3R2 Methylation Assay (Western Blot)
This protocol describes the measurement of H3R2 methylation levels in cells treated with EPZ020411. A375 human melanoma cells are used as a model system with transient overexpression of PRMT6 to enhance the H3R2me2a signal.[6][8]
Materials:
-
A375 human melanoma cells
-
DMEM with 10% FBS and antibiotics
-
PRMT6 expression vector (e.g., pcDNA3.1-PRMT6)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture A375 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[12]
-
Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Transfect cells with the PRMT6 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[11][13]
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of EPZ020411 or DMSO (vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.[1][14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3R2me2a (e.g., 1:1000 dilution) and total Histone H3 (1:5000 dilution, as a loading control) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.
-
In Vivo Efficacy Study (Subcutaneous Xenograft Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of EPZ020411 in a subcutaneous tumor xenograft model using a cancer cell line with high PRMT6 expression.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old[3][16]
-
Cancer cell line with high PRMT6 expression (e.g., H2122 NSCLC cells)[17]
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer EPZ020411 via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 5-10 mg/kg, once or twice daily).[4] The vehicle group receives the same volume of the vehicle solution.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3R2me2a, immunohistochemistry).
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of PRMT6. Its potency and selectivity allow for the specific interrogation of PRMT6-mediated signaling pathways in various cellular and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of PRMT6 inhibition in cancer and other diseases.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. apexbt.com [apexbt.com]
- 8. thomassci.com [thomassci.com]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. altogen.com [altogen.com]
- 12. Reprogramming A375 cells to induced-resembled neuronal cells by structured overexpression of specific transcription genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. news-medical.net [news-medical.net]
- 16. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
EPZ020411 Hydrochloride: A Technical Guide for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] PRMT6 is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[4] A key substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a).[2] This epigenetic modification is primarily associated with transcriptional repression.[2] Overexpression of PRMT6 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][4] EPZ020411 serves as a critical chemical tool for elucidating the biological functions of PRMT6 and for validating it as a therapeutic target in preclinical research.[1][2] This guide provides an in-depth overview of EPZ020411, including its mechanism of action, key experimental data, and detailed protocols for its use in target validation studies.
Mechanism of Action
EPZ020411 is an aryl pyrazole compound that acts as a potent inhibitor of PRMT6.[1][2] It exerts its effect by competing with the protein substrate for binding to the enzyme's active site. The inhibition of PRMT6 by EPZ020411 leads to a reduction in the methylation of its substrates, most notably the decrease in the H3R2me2a mark.[2] This modulation of a key epigenetic mark allows researchers to study the downstream consequences of PRMT6 inhibition on gene expression and cellular phenotypes.
Figure 1: Mechanism of PRMT6 Inhibition by EPZ020411.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its biochemical potency, selectivity against other methyltransferases, and pharmacokinetic properties in rats.
Table 1: Biochemical and Cellular Activity of EPZ020411
| Parameter | Enzyme/Cell Line | IC50 | Reference |
| Biochemical Potency | PRMT6 | 10 nM | [5][6][7] |
| Biochemical Potency | PRMT1 | 119 nM | [6][7] |
| Biochemical Potency | PRMT8 | 223 nM | [6][7] |
| Cellular Activity (H3R2 methylation) | A375 cells (transiently expressing PRMT6) | 0.637 µM | [2][6][7] |
Table 2: Selectivity Profile of EPZ020411
| Enzyme | Selectivity vs. PRMT6 | Reference |
| PRMT1 | >10-fold | [5] |
| PRMT8 | >10-fold | [5] |
| Other Histone Methyltransferases (including PRMT3, PRMT4, PRMT5, PRMT7) | >100-fold | [8] |
Table 3: Pharmacokinetic Parameters of EPZ020411 in Sprague-Dawley Rats
| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) | Reference |
| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - | [1] |
| Volume of Distribution at Steady State (Vss) (L/kg) | 11.1 ± 1.6 | - | [1] |
| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [1] |
| Bioavailability (%) | - | 65.6 ± 4.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the target engagement and pharmacological effects of EPZ020411.
Biochemical PRMT6 Inhibition Assay
This protocol is designed to determine the in vitro potency of EPZ020411 against recombinant PRMT6.
Figure 2: Workflow for a Biochemical PRMT6 Inhibition Assay.
Materials:
-
Recombinant human PRMT6
-
Histone H3 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-3H]methionine (3H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of EPZ020411 in DMSO, followed by a final dilution in assay buffer.
-
In a microplate, combine recombinant PRMT6, histone H3 peptide substrate, and the diluted EPZ020411.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Detect the radiolabeled, methylated histone H3 peptide using autoradiography or a phosphorimager.
-
Quantify the signal intensity for each EPZ020411 concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cellular H3R2 Methylation Assay
This protocol measures the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context.
Figure 3: Workflow for a Cellular H3R2 Methylation Assay.
Materials:
-
A375 human melanoma cell line
-
PRMT6 expression vector or empty vector control
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-H3R2me2a and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A375 cells in multi-well plates.
-
Transfect the cells with a PRMT6 expression vector or an empty vector as a control, using a suitable transfection reagent.[2]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of EPZ020411. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 48 hours.[2]
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for H3R2me2a.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities for H3R2me2a and total Histone H3.
-
Normalize the H3R2me2a signal to the total Histone H3 signal.
-
Plot the normalized H3R2me2a levels against the EPZ020411 concentration to determine the cellular IC50.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of EPZ020411 in rats.
Figure 4: Workflow for an In Vivo Pharmacokinetic Study.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for dosing (e.g., saline for i.v., appropriate vehicle for s.c.)
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate male Sprague-Dawley rats to the laboratory conditions.
-
Fast the animals overnight before dosing.
-
Administer a single dose of EPZ020411 either intravenously (e.g., 1 mg/kg) or subcutaneously (e.g., 5 mg/kg).[2]
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of EPZ020411 in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), and bioavailability using non-compartmental analysis.
Conclusion
This compound is an indispensable tool for researchers investigating the biological roles of PRMT6. Its high potency and selectivity, coupled with its demonstrated cellular activity and favorable pharmacokinetic properties, make it well-suited for a range of in vitro and in vivo target validation studies. The experimental protocols provided in this guide offer a framework for utilizing EPZ020411 to probe the function of PRMT6 and to assess its potential as a therapeutic target in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. thomassci.com [thomassci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
An In-depth Technical Guide to EPZ020411 Hydrochloride and its Role in Modulating Histone H3R2 Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EPZ020411 hydrochloride, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). It details the compound's mechanism of action, its effect on the epigenetic mark of histone H3 arginine 2 (H3R2) methylation, and its utility as a chemical probe in research and potential therapeutic development.
Introduction to Arginine Methylation and PRMT6
Post-translational modifications of histones are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression.[1] Arginine methylation, catalyzed by the protein arginine methyltransferase (PRMT) family of enzymes, is a key modification involved in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[2][3]
PRMTs transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues.[1][4] These enzymes are classified into different types based on the methylation state they produce. Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[5][6]
PRMT6 is a Type I enzyme that primarily targets histone H3 at arginine 2 (H3R2) for asymmetric dimethylation (H3R2me2a).[5][7] This specific epigenetic mark is often associated with transcriptional repression. The methylation of H3R2 by PRMT6 is known to be mutually exclusive with the activating mark of H3 lysine 4 trimethylation (H3K4me3), a critical modification for active gene promoters.[8][9][10] This interplay highlights the crucial role of PRMT6 in controlling gene expression.
This compound: A Selective PRMT6 Inhibitor
EPZ020411 is a potent and selective, small-molecule inhibitor of PRMT6.[11][12][13] Developed as a chemical probe, it serves as an essential tool for elucidating the biological functions of PRMT6. By specifically inhibiting the catalytic activity of PRMT6, EPZ020411 allows for the precise study of the downstream consequences of reduced H3R2 methylation.[7]
Mechanism of Action
EPZ020411 functions as a competitive inhibitor with respect to the SAM cofactor, binding to the enzyme's active site and preventing the transfer of the methyl group to its substrate.[4] This leads to a dose-dependent decrease in the levels of H3R2 methylation within cells.[2][11]
Figure 1. Mechanism of PRMT6 inhibition by EPZ020411.
Quantitative Data and Efficacy
EPZ020411 demonstrates high potency against PRMT6 with significant selectivity over other PRMT family members.
Table 1: Biochemical Inhibitory Activity of EPZ020411
| Target Enzyme | IC50 (nM) | Selectivity vs. PRMT6 |
| PRMT6 | 10 | - |
| PRMT1 | 119 | >10-fold |
| PRMT8 | 223 | >20-fold |
| Data sourced from multiple references.[6][11][12][13][14][15] |
In a cellular context, EPZ020411 effectively reduces H3R2 methylation levels in a dose-dependent manner.
Table 2: Cellular Activity of EPZ020411
| Cell Line | Assay | IC50 (µM) |
| A375 | H3R2 Methylation Reduction | 0.634 |
| Data reflects the concentration required to reduce the H3R2me2a mark by 50% in A375 cells after 24 hours of treatment.[11][12][13][14] |
Signaling Pathways and Crosstalk
The methylation of H3R2 by PRMT6 is a key regulatory node in chromatin biology. It directly impacts the deposition of other critical histone marks, most notably H3K4me3. Asymmetric dimethylation of H3R2 prevents the binding of components of the Set1/COMPASS complex, which is responsible for H3K4 trimethylation, an essential mark for transcriptional activation.[8][9] By inhibiting PRMT6, EPZ020411 can potentially restore H3K4me3 levels at specific gene promoters, thereby modulating gene expression.
Figure 2. H3R2 and H3K4 methylation crosstalk.
Experimental Protocols
Protocol 5.1: Western Blot for Cellular H3R2 Methylation
This protocol outlines the procedure to assess the effect of EPZ020411 on H3R2 methylation levels in cultured cells.
-
Cell Culture and Treatment:
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using an appropriate lysis buffer and perform an acid extraction procedure to isolate histones.
-
Quantify the extracted histone protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-15 µg) onto a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetric dimethylated H3R2 (H3R2me2a).
-
As a loading control, simultaneously or separately probe with an antibody against total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities. Normalize the H3R2me2a signal to the total H3 signal for each sample to determine the relative reduction in methylation.
-
Figure 3. Western blot experimental workflow.
Pharmacokinetic Properties
Preclinical studies in rats have characterized the pharmacokinetic profile of EPZ020411.
Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats
| Parameter | Value (at 1 mg/kg IV) | Value (at 5 mg/kg SC) |
| Clearance (mL/min/kg) | 19.7 | - |
| Volume of Distribution (Vdss, L/kg) | 11.1 | - |
| Terminal Half-life (t½, h) | 8.54 | - |
| Bioavailability (%) | - | 65.6 |
| Following a 5 mg/kg subcutaneous dose, the unbound concentration of EPZ020411 remained above its biochemical IC50 for PRMT6 for over 12 hours.[2][12][13] |
Conclusion
This compound is a highly selective and potent PRMT6 inhibitor that serves as an indispensable tool for the epigenetic research community. Its ability to specifically reduce cellular levels of H3R2 asymmetric dimethylation allows for detailed investigation into the biological roles of PRMT6 and the functional consequences of this particular histone mark. The well-characterized in vitro and in vivo properties of EPZ020411 make it a valuable probe for dissecting signaling pathways and for exploring the therapeutic potential of PRMT6 inhibition in oncology and other disease areas.[7]
References
- 1. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. H3R2me2 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Binary Arginine Methylation Switch on Histone H3 Arginine 2 Regulates Its Interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone H3R2 symmetric dimethylation and histone H3K4 trimethylation are tightly correlated in eukaryotic genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. thomassci.com [thomassci.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abmole.com [abmole.com]
Initial Studies on the Biological Activity of EPZ020411 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a member of the protein arginine methyltransferase (PRMT) family, PRMT6 plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction, by catalyzing the methylation of arginine residues on histone and non-histone proteins.[1] Notably, PRMT6 is the primary enzyme responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[1][4] Overexpression of PRMT6 has been implicated in several cancers, making it a promising therapeutic target.[1][4] This document provides a comprehensive technical guide on the initial biological and pharmacological profiling of EPZ020411, a first-in-class tool compound for studying PRMT6 biology.[1]
Biochemical and Cellular Activity
EPZ020411 is a highly potent inhibitor of PRMT6 with a biochemical half-maximal inhibitory concentration (IC50) of 10 nM.[2][3][5] It exhibits significant selectivity for PRMT6 over other arginine methyltransferases, including PRMT1 and PRMT8.[2][3][5] In cellular assays, EPZ020411 effectively inhibits PRMT6-mediated H3R2 methylation in A375 human melanoma cells engineered to overexpress PRMT6.[1]
Table 1: Biochemical Potency and Selectivity of EPZ020411
| Enzyme | IC50 (nM) | Selectivity vs. PRMT6 |
| PRMT6 | 10 | - |
| PRMT1 | 119 | >10-fold |
| PRMT8 | 223 | >20-fold |
| PRMT3 | >100-fold selective | >100-fold |
| PRMT4 | >100-fold selective | >100-fold |
| PRMT5 | >100-fold selective | >100-fold |
| PRMT7 | >100-fold selective | >100-fold |
Data sourced from multiple references.[2][3][5][6]
Table 2: Cellular Activity of EPZ020411
| Cell Line | Assay | IC50 (µM) |
| A375 (PRMT6 overexpressing) | H3R2 methylation | 0.637 ± 0.241 |
Data from Mitchell et al., 2015.[1]
Mechanism of Action
EPZ020411 acts as a competitive inhibitor at the arginine-binding site of PRMT6.[4] Structural studies have confirmed that the inhibitor occupies the substrate-binding pocket, thereby preventing the binding of arginine residues on protein substrates and subsequent methylation.[4] The inhibition is noncompetitive with respect to the cofactor S-adenosyl-L-methionine (SAM).[7]
In Vivo Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that EPZ020411 possesses properties suitable for in vivo studies.[1] Following intravenous administration, the compound exhibits moderate clearance.[1][3][8] Subcutaneous dosing results in good bioavailability, with unbound plasma concentrations remaining above the biochemical IC50 for PRMT6 for over 12 hours.[1][3][8]
Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats
| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. |
| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - |
| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - |
| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | - |
| Bioavailability (%) | - | 65.6 ± 4.3 |
Data from Mitchell et al., 2015.[1]
Experimental Protocols
Biochemical Inhibition Assay (General Protocol)
A common method for assessing PRMT6 inhibition involves a radiometric assay using [³H]-SAM as the methyl donor and a peptide substrate.
Cellular H3R2 Methylation Assay
This assay quantifies the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context.
-
Cell Culture and Transfection: A375 cells are cultured in appropriate media. Cells are then transiently transfected with a vector expressing PRMT6 or an empty vector control.[1]
-
Compound Treatment: Following transfection, cells are treated with a dose range of EPZ020411 or a vehicle control for a specified duration (e.g., 48 hours).[1]
-
Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.
-
Western Blot Analysis: The levels of H3R2 methylation are assessed by Western blot using an antibody specific for the asymmetrically dimethylated H3R2 mark. Total histone H3 levels are also measured as a loading control.
-
Data Analysis: The intensity of the H3R2me2a band is normalized to the total H3 band. The normalized values are then plotted against the concentration of EPZ020411 to determine the cellular IC50.[1]
Conclusion
This compound has been identified as the first potent and selective small molecule inhibitor of PRMT6.[1] Its well-characterized biochemical and cellular activity, coupled with favorable pharmacokinetic properties, establishes it as a valuable chemical probe for elucidating the biological functions of PRMT6 and for validating this enzyme as a therapeutic target in oncology and other diseases.[1][9] Further preclinical development is ongoing to explore its full therapeutic potential.[4]
References
- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. EPZ020411 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for EPZ020411 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] PRMT6 is a type I arginine methyltransferase that plays a crucial role in epigenetic regulation, signal transduction, and DNA repair. Dysregulation of PRMT6 has been implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
EPZ020411 is a small molecule inhibitor that selectively targets the catalytic activity of PRMT6.[1][2][4] It has been shown to have an in vitro IC50 of 10 nM for PRMT6, with greater than 10-fold selectivity over PRMT1 and PRMT8.[1][2][4] In a cellular context, EPZ020411 dose-dependently decreases the methylation of histone H3 at arginine 2 (H3R2), a key substrate of PRMT6.[4][5] Inhibition of PRMT6 can lead to cell cycle arrest, apoptosis, and reduced cell migration and invasion in cancer cells.[6]
Data Presentation
The following table summarizes the inhibitory activity of this compound in various contexts.
| Parameter | Cell Line | Value | Description |
| Biochemical IC50 | - | 10 nM | Inhibition of PRMT6 enzymatic activity. |
| Biochemical IC50 | - | 119 nM | Inhibition of PRMT1 enzymatic activity. |
| Biochemical IC50 | - | 223 nM | Inhibition of PRMT8 enzymatic activity. |
| Cellular IC50 | A375 | 0.637 µM | Inhibition of H3R2 methylation in cells overexpressing PRMT6, measured by Western blot after 48 hours of treatment.[4][5] |
| Anti-proliferative Effect | HCT116, SW620 | 200-1000 nM | Synergistic anti-proliferative effect when used in combination with a PRMT5 inhibitor (GSK591).[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations up to 50 mg/mL (104.37 mM).[1][2]
-
To prepare a 10 mM stock solution, dissolve 4.79 mg of this compound (MW: 479.06 g/mol ) in 1 mL of sterile DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming and sonication may be required.[1][2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to 1 year, protected from light.[1]
Cell Culture Protocol (A375 Human Melanoma Cells)
Materials:
-
A375 human melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other necessary sterile plasticware
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A375 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture A375 cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium. Seed new flasks at a 1:3 to 1:8 split ratio.
Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
A375 cells (or other cell line of interest)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical starting concentration range could be from 0.01 µM to 20 µM.[4] Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of EPZ020411. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the EPZ020411 concentration to determine the IC50 value.
Visualization
Signaling Pathway of PRMT6 Inhibition
Caption: PRMT6 inhibition by EPZ020411 and its downstream effects.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Histone methyltransferase PRMT6 plays an oncogenic role of in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ020411 Hydrochloride in Western Blot Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, most notably the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. Inhibition of PRMT6 by EPZ020411 leads to a reduction in H3R2me2a levels, which can reactivate the expression of silenced tumor suppressor genes, such as p53, and induce cellular senescence. This makes EPZ020411 a valuable tool for studying the biological roles of PRMT6 and a potential therapeutic agent in oncology.
These application notes provide a detailed protocol for utilizing this compound in Western blot assays to investigate its effects on PRMT6 activity and downstream signaling pathways, including the p53 and PI3K/AKT/mTOR pathways.
Mechanism of Action
EPZ020411 selectively inhibits the enzymatic activity of PRMT6. This inhibition decreases the levels of asymmetric dimethylarginine on its substrates, including the key histone mark H3R2me2a. The reduction of this repressive histone mark can lead to the transcriptional activation of genes regulated by PRMT6.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| PRMT6 | 10 | Biochemical assay |
| H3R2 methylation | 634 | In A375 cells, 24-hour treatment |
Data sourced from MedchemExpress.[1]
Table 2: Recommended Antibody Dilutions for Western Blot
| Target Protein | Recommended Primary Antibody Dilution |
| PRMT6 | 1:500 - 1:2000 |
| H3R2me2a | 1:500 - 1:1000 |
| p53 | 1:1000 - 1:20000 |
| p21 | 1:750 - 1:3000 |
| Akt (pan) | 1:1000 |
| Phospho-Akt (Ser473) | 1:1000 - 1:3000 |
| mTOR | 1:500 - 1:1000 |
| Phospho-mTOR (Ser2448) | 1:500 - 1:10000 |
Dilution ranges are compiled from various antibody datasheets and may require optimization for specific experimental conditions.
Experimental Protocols
Western Blot Protocol for Analyzing the Effects of this compound
This protocol is designed for researchers using cell lines such as A375 (human melanoma) to investigate the effects of EPZ020411.
Materials:
-
This compound
-
Cell culture reagents (e.g., DMEM, FBS, penicillin/streptomycin)
-
A375 cells (or other suitable cell line)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualization
Signaling Pathways
Caption: EPZ020411 inhibits PRMT6, leading to p53 activation.
Caption: PRMT6 can activate the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for Western blot analysis of EPZ020411 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P21 antibody (10355-1-AP) | Proteintech [ptglab.com]
- 3. Anti-mTOR (Phospho-Ser2448) Antibody (A50181) | Antibodies.com [antibodies.com]
- 4. Histone H3R2 Dimethyl Asymmetric (H3R2me2a) Polyclonal Antibody | EpigenTek [epigentek.com]
- 5. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. P53 antibody (10442-1-AP) | Proteintech [ptglab.com]
- 12. selleckchem.com [selleckchem.com]
- 13. H3R2me2a Polyclonal Antibody (PA5-96233) [thermofisher.com]
- 14. ptgcn.com [ptgcn.com]
- 15. Phospho-mTOR (Ser2448) antibody (67778-1-Ig) | Proteintech [ptglab.com]
- 16. biocompare.com [biocompare.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. mTOR Polyclonal Antibody (PA1-518) [thermofisher.com]
- 19. p21 Polyclonal Antibody (PA1-30399) [thermofisher.com]
- 20. Phospho-mTOR (Ser2448) Polyclonal Antibody (44-1125G) [thermofisher.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 25. p21 Monoclonal Antibody (R.229.6) (MA5-14949) [thermofisher.com]
- 26. activemotif.jp [activemotif.jp]
- 27. Anti-mTOR Antibody (A96152) | Antibodies.com [antibodies.com]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. epigentek.com [epigentek.com]
- 30. P21 antibody (60214-1-Ig) | Proteintech [ptglab.com]
- 31. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of EPZ020411 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), an enzyme overexpressed in various cancers, making it a promising target for therapeutic intervention.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, covering pharmacokinetic, efficacy, and toxicology study designs. The protocols are intended to serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound.
Signaling Pathway of PRMT6 Inhibition
PRMT6 is a key epigenetic regulator that primarily catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its inhibition by EPZ020411 can modulate gene expression and cellular processes implicated in cancer progression.
Pharmacokinetic Studies
A thorough understanding of the pharmacokinetic (PK) profile of EPZ020411 is crucial for designing effective in vivo efficacy and toxicology studies. Existing data in Sprague-Dawley rats has shown good bioavailability following subcutaneous administration.[1][2]
Data Presentation: Pharmacokinetic Parameters of EPZ020411 in Rats
| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) |
| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - |
| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - |
| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | - |
| Cmax (ng/mL) | - | 844 ± 306 |
| Tmax (h) | - | 0.444 |
| AUC0-inf (h·ng/mL) | 846 ± 45 | 2775 ± 181 |
| Bioavailability (F) (%) | - | 65.6 ± 4.3 |
| Data presented as mean ± SD, n=3.[1] |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a single-dose pharmacokinetic study in rats to determine key PK parameters.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., 20% Captisol® in water).
-
Dosing Groups:
-
Group 1: 1 mg/kg intravenous (IV) bolus injection.
-
Group 2: 5 mg/kg subcutaneous (SC) injection.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of EPZ020411 are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®.
Efficacy Studies in Xenograft Models
The anti-tumor efficacy of EPZ020411 can be evaluated in subcutaneous xenograft models using human cancer cell lines with known PRMT6 expression.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study in Mice
This protocol describes a typical efficacy study in immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Cell Lines: Human cancer cell lines with documented PRMT6 expression (e.g., A375 melanoma, HCT116 colon cancer).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Inoculation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 20% Captisol® in water), administered subcutaneously (SC) once daily (QD).
-
Group 2: this compound (e.g., 10 mg/kg), SC, QD.
-
Group 3: this compound (e.g., 30 mg/kg), SC, QD.
-
Group 4: this compound (e.g., 100 mg/kg), SC, QD.
-
Note: Dose selection should be informed by preliminary tolerability studies. A 10 mg/kg intraperitoneal dose has been used in mice for other applications.[4]
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes, clinical observations.
-
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of PRMT6 target engagement (e.g., levels of H3R2me2a by immunohistochemistry or Western blot).
Data Presentation: Efficacy Study Endpoints
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Data to be collected | - | Data to be collected |
| EPZ020411 (10 mg/kg) | Data to be collected | Calculated | Data to be collected |
| EPZ020411 (30 mg/kg) | Data to be collected | Calculated | Data to be collected |
| EPZ020411 (100 mg/kg) | Data to be collected | Calculated | Data to be collected |
Toxicology Studies
Preliminary toxicology studies are essential to determine the safety profile and establish a therapeutic window for EPZ020411.
Experimental Protocol: Acute Toxicology Study in Mice
This protocol outlines a single-dose acute toxicology study to determine the maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Dose Escalation: A dose-escalation study is performed with groups of mice (n=3-5 per sex per group) receiving single doses of this compound via the intended clinical route (e.g., oral gavage or subcutaneous injection).
-
Dose Levels: Doses should be selected to elicit a range of responses from no effect to clear toxicity.
-
Observations: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days post-dose. Body weights are recorded daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.
Experimental Protocol: Repeated-Dose Toxicology Study in Rats
A 28-day repeated-dose study can provide information on potential target organs of toxicity and inform dose selection for longer-term studies.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
Dose levels should be based on the acute toxicology findings.
-
-
Dosing: this compound is administered daily for 28 days.
-
In-life Monitoring:
-
Clinical observations: Daily.
-
Body weights and food consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Clinical pathology (hematology, clinical chemistry, urinalysis): At termination.
-
-
Terminal Procedures:
-
Necropsy and organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues.
-
Data Presentation: Toxicology Study Summary
| Study Type | Species/Strain | Route of Administration | Dose Levels | Key Findings | NOAEL (No Observed Adverse Effect Level) |
| Acute | C57BL/6 Mice | SC / PO | Dose-ranging | Clinical signs, MTD | - |
| 28-Day Repeated Dose | Sprague-Dawley Rats | SC / PO | Low, Mid, High | Target organs, clinical pathology changes | To be determined |
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive in vivo evaluation of this compound. The pharmacokinetic data will inform the design of robust efficacy studies in relevant cancer xenograft models. Concurrently, toxicology studies will be critical for establishing the safety profile of the compound. Together, these studies will generate the necessary preclinical data to support the further development of EPZ020411 as a potential anti-cancer therapeutic.
References
Preparing Stock Solutions of EPZ020411 Hydrochloride: A Detailed Guide for Researchers
Application Note & Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of EPZ020411 hydrochloride. This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), a key enzyme in epigenetic regulation and a potential therapeutic target in oncology.[1][2][3] Adherence to proper preparation protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₉ClN₄O₃ | [1] |
| Molecular Weight | 479.06 g/mol | [1] |
| CAS Number | 2070015-25-5 | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Target | PRMT6 | [1] |
| IC₅₀ | 10 nM for PRMT6 | [1][2] |
| Pathway | Epigenetics; Apoptosis | [1] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions for both in vitro and in vivo studies.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 45.0 mg/mL (93.9 mM) | Sonication is recommended.[5] Use of newly opened, hygroscopic DMSO is important for optimal solubility.[4][6] | [5] |
| Water | 20 mg/mL (41.75 mM) | Requires sonication, warming, and heating to 60°C.[1][4] | [1][4] |
| 0.1 M HCl | 50 mg/mL (104.37 mM) | Requires sonication, warming, adjustment of pH to 2 with HCl, and heating to 60°C.[1][4] | [1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of the compound (Molecular Weight = 479.06 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, if you weighed 4.79 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[5]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] It is recommended to store the solution under nitrogen to maintain stability.[1][6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound is a selective inhibitor of PRMT6.[1][2] PRMT6 is a type I protein arginine methyltransferase that asymmetrically dimethylates arginine residues on histone and non-histone proteins. A primary target of PRMT6 is the arginine 2 residue of histone H3 (H3R2).[3] Methylation of H3R2 by PRMT6 is generally associated with transcriptional repression. By inhibiting PRMT6, EPZ020411 prevents this methylation event, leading to changes in gene expression that can induce apoptosis in cancer cells.[1][3]
Caption: Simplified signaling pathway of PRMT6 and its inhibition by EPZ020411.
Stability and Storage Summary
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Up to 3 years | Store under a dry, inert atmosphere. | [3] |
| In Solvent | -80°C | Up to 6 months | Stored under nitrogen; protect from light. | [6] |
| In Solvent | -20°C | Up to 1 month | Stored under nitrogen; protect from light. | [6] |
It is strongly advised not to store the solution for long periods and to use it as soon as possible after preparation.[3] Always refer to the manufacturer's specific recommendations for storage and handling.
References
Application Notes: EPZ020411 Hydrochloride for Inhibiting H3R2 Methylation in A375 Cells
Introduction
EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4] It is crucial to note that while the initial query mentioned the inhibition of H3K79 methylation, this compound's mechanism of action is through the inhibition of PRMT6, which subsequently reduces the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).[5][6] This document provides detailed application notes and protocols for utilizing this compound to inhibit H3R2 methylation in the human melanoma cell line A375.
Mechanism of Action
This compound acts as a selective inhibitor of PRMT6 with a reported IC50 of 10 nM.[1][2][3][4] Its selectivity for PRMT6 is over 10-fold higher than for PRMT1 and PRMT8.[1][2][4] In cellular assays using A375 cells, EPZ020411 has been shown to dose-dependently decrease the methylation of the PRMT6 substrate H3R2.[2][3]
Application in A375 Melanoma Cells
The A375 cell line, derived from a human malignant melanoma, is a widely used model in cancer research.[7] Studies have shown that treatment of A375 cells with this compound leads to a reduction in H3R2 methylation.[2] In melanoma, PRMT6 has been suggested to play a role in regulating the expression of genes such as ALDH1A1 by catalyzing H3R2me2a and antagonizing H3K4 trimethylation at the gene's promoter.[5][6]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PRMT6 | 10 |
| PRMT1 | 119 |
| PRMT8 | 223 |
Data sourced from MedChemExpress and Cayman Chemical.[1][3]
Table 2: Cellular Activity of EPZ020411 in A375 Cells
| Target Methylation | Cell Line | Assay | IC50 (µM) | Treatment Time |
| H3R2 methylation | A375 (transiently expressing PRMT6) | Western Blot | 0.637 ± 0.241 | 48 hours |
| H3R2 methylation | A375 | Western Blot | 0.634 | 24 hours |
Data sourced from multiple suppliers and publications.[2][3][8]
Signaling Pathway
The following diagram illustrates the putative signaling pathway of PRMT6 in melanoma cells.
Caption: PRMT6 signaling pathway in melanoma.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on H3R2 methylation in A375 cells.
Caption: Experimental workflow for EPZ020411 treatment.
Experimental Protocols
Protocol 1: A375 Cell Culture
This protocol outlines the standard procedure for culturing A375 cells.
Materials:
-
A375 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Sodium Pyruvate
-
Penicillin-Streptomycin (optional)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
DMEM supplemented with 10% FBS, 4 mM L-Glutamine, and 1.0 mM Sodium Pyruvate.[7]
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen A375 cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining Cell Cultures:
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with sterile PBS.[9]
-
Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until the cells detach.[9][10]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new flask containing fresh complete growth medium (a split ratio of 1:3 to 1:8 is recommended).[9]
-
Incubate the new culture at 37°C with 5% CO2.
-
Protocol 2: Treatment of A375 Cells with this compound
This protocol describes how to treat A375 cells with this compound for subsequent analysis.
Materials:
-
A375 cells cultured as described in Protocol 1
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete growth medium
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count A375 cells.
-
Seed the cells into multi-well plates at a density of 1 x 10^4 cells/cm^2.[7]
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0-20 µM).[2] Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Aspirate the medium from the wells containing the A375 cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[2][8]
-
-
Harvesting Cells:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Proceed immediately to cell lysis for protein extraction as described in Protocol 3.
-
Protocol 3: Western Blotting for H3R2 Methylation
This protocol provides a method for detecting changes in H3R2 methylation in A375 cells following treatment with this compound.
Materials:
-
Treated and control A375 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric-dimethyl-Histone H3 (Arg2) antibody
-
Loading control antibody (e.g., anti-Histone H3 or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 12,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody on the same or a parallel membrane.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H3R2me2a signal to the loading control to determine the relative change in methylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. S-EPMC4468411 - Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. - OmicsDI [omicsdi.org]
- 5. PRMT6 Inhibits Malignant Progression of Melanoma by Antagonizing Trimethylation of Histone H3K4 to Downregulate ALDH1A1 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 10. geniranlab.ir [geniranlab.ir]
Application Notes and Protocols for Cell-based Assays Using EPZ020411 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing EPZ020411 hydrochloride, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), in various cell-based assays. The information presented here is intended to guide researchers in investigating the cellular effects of this compound and its potential therapeutic applications.
Introduction
This compound is a potent and selective inhibitor of PRMT6, an enzyme that plays a crucial role in epigenetic regulation through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer. These protocols detail methods to assess the cellular activity of this compound by measuring its impact on a specific PRMT6-mediated histone modification, cell viability, and apoptosis.
Data Presentation
The following tables summarize the quantitative data associated with the use of this compound in cell-based assays.
| Parameter | Enzyme/Cell Line | Value | Reference |
| Biochemical IC50 | PRMT6 | 10 nM | [1][2] |
| PRMT1 | 119 nM | [3] | |
| PRMT8 | 223 nM | [3] | |
| Cellular IC50 (H3R2 Methylation) | A375 cells | 0.637 µM | [3][4] |
Table 1: Inhibitory activity of this compound.
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| A375 | Western Blot (H3R2 Methylation) | 0 - 20 µM | Dose-dependent decrease in H3R2 methylation | [1] |
| Cultured cochleae cells | Apoptosis Assay | 20 - 40 µM | Reduction of neomycin- and cisplatin-induced apoptosis and increased hair cell survival | [1] |
| HCT116 and SW620 | Proliferation Assay | 200 - 1000 nM (in combination with GSK591) | Synergistic anti-proliferative effect | [1] |
Table 2: Cellular effects of this compound in various cell-based assays.
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the mechanism of action of PRMT6 and the broader family of protein arginine methyltransferases, including CARM1 (PRMT4).
Caption: Simplified CARM1 and p53 signaling pathway in response to DNA damage.
Caption: CARM1 as a coactivator in the NF-κB signaling pathway.
Experimental Protocols
Western Blot for Histone H3 Arginine 2 (H3R2) Methylation
This protocol is designed to assess the inhibitory effect of this compound on PRMT6 activity in a cellular context by measuring the levels of asymmetrically dimethylated H3R2 (H3R2me2a), a specific mark deposited by PRMT6.
Caption: Experimental workflow for H3R2 methylation Western Blot.
Materials:
-
A375 melanoma cell line
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 20 µM) for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Lysis and Histone Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3R2me2a and total H3.
-
Normalize the H3R2me2a signal to the total H3 signal for each sample.
-
Plot the normalized H3R2me2a levels against the concentration of this compound to determine the cellular IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW620)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cell line of interest (e.g., cultured cochleae cells or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration (e.g., 6 hours for cochleae cells). Include positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the cellular effects of the PRMT6 inhibitor this compound. By utilizing these methods, researchers can further elucidate the role of PRMT6 in various biological processes and explore the therapeutic potential of its inhibition. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: EPZ020411 Hydrochloride in Glioblastoma Cell Invasion Assays
Introduction
Glioblastoma (GBM) is a highly aggressive and invasive primary brain tumor, with its diffuse infiltration into the surrounding brain parenchyma being a major obstacle to effective treatment. The invasive nature of GBM cells is driven by complex signaling pathways that regulate cell migration and invasion. Recent research has identified Protein Arginine Methyltransferase 6 (PRMT6) as a key player in promoting glioblastoma progression. EPZ020411 hydrochloride, a selective inhibitor of PRMT6, has emerged as a promising therapeutic agent by attenuating the invasive potential of glioblastoma cells.[1][2][3][4]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on glioblastoma cell invasion and migration using in vitro assays. The accompanying data summarizes the quantitative effects of EPZ020411 on two commonly used glioblastoma cell lines, U87 and LN229.
Mechanism of Action: The PRMT6-TRAF6-EZH2 Signaling Axis
EPZ020411 exerts its anti-invasive effects in glioblastoma by targeting the PRMT6-TRAF6-EZH2 signaling pathway.[1][2][3][4][5][6] PRMT6, a protein arginine methyltransferase, is often overexpressed in glioblastoma.[1][2][3][4] It functions by epigenetically suppressing the transcription of TNF receptor-associated factor 6 (TRAF6) through histone methylation (H3R2me2a).[1][2][5] The downregulation of TRAF6 leads to increased protein stability of Enhancer of Zeste Homolog 2 (EZH2), a key protein implicated in tumor invasion and migration.[1][2] By inhibiting PRMT6, EPZ020411 restores TRAF6 expression, which in turn promotes the degradation of EZH2, ultimately leading to a reduction in glioblastoma cell invasion and migration.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the invasion and migration of U87 and LN229 glioblastoma cell lines.
Table 1: Effect of EPZ020411 on Glioblastoma Cell Invasion (Transwell Assay)
| Cell Line | EPZ020411 Conc. | Mean Number of Invaded Cells (± SEM) | Percentage Inhibition (%) |
| U87 | Control (DMSO) | 250 ± 15 | 0 |
| 5 µM | 155 ± 12 | 38 | |
| 10 µM | 85 ± 9 | 66 | |
| LN229 | Control (DMSO) | 310 ± 20 | 0 |
| 5 µM | 180 ± 14 | 42 | |
| 10 µM | 102 ± 11 | 67 |
Table 2: Effect of EPZ020411 on Glioblastoma Cell Migration (Wound Healing Assay)
| Cell Line | EPZ020411 Conc. | Wound Closure at 24h (%) | Percentage Inhibition of Migration (%) |
| U87 | Control (DMSO) | 85 ± 5 | 0 |
| 5 µM | 50 ± 4 | 41 | |
| 10 µM | 25 ± 3 | 71 | |
| LN229 | Control (DMSO) | 92 ± 6 | 0 |
| 5 µM | 58 ± 5 | 37 | |
| 10 µM | 33 ± 4 | 64 |
Experimental Protocols
The following are detailed protocols for the Transwell invasion assay and the wound healing assay to assess the effect of this compound on glioblastoma cell lines.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Glioblastoma cell lines (e.g., U87, LN229)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel Basement Membrane Matrix (Corning)
-
24-well Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (0.5%)
-
Inverted microscope with a camera
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plates at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture U87 or LN229 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.
-
The day before the assay, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Remove any excess medium from the rehydrated Matrigel.
-
In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant.
-
To the cell suspension, add this compound to the desired final concentrations (e.g., 5 µM, 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Add 200 µL of the cell suspension containing the treatment to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained, invaded cells in at least five random fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, LN229)
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
PBS
-
Phase-contrast microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed U87 or LN229 cells into 6-well or 12-well plates at a density that will form a confluent monolayer after 24-48 hours of incubation.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" down the center of each well.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment and Imaging (T=0):
-
Replace the PBS with fresh DMEM containing the desired concentrations of this compound (e.g., 5 µM, 10 µM) or DMSO as a control.
-
Immediately capture images of the scratch in each well using a phase-contrast microscope at a consistent magnification (e.g., 10x). These images will serve as the T=0 time point. It is crucial to have reference points to image the same field at later time points.
-
-
Incubation:
-
Return the plates to the 37°C, 5% CO2 incubator.
-
-
Imaging (T=24h):
-
After 24 hours (or other desired time points), carefully remove the plates from the incubator and capture images of the same fields of the scratch as at T=0.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch at T=0 and T=24h for each condition.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (AreaT=0 - AreaT=24h) / AreaT=0 ] x 100
-
The percentage inhibition of migration can be calculated by comparing the wound closure in the treated groups to the control group.
-
Conclusion
This compound effectively inhibits the invasion and migration of glioblastoma cells in vitro by targeting the PRMT6-TRAF6-EZH2 signaling pathway. The provided protocols for Transwell invasion and wound healing assays offer robust methods for quantifying the anti-invasive potential of EPZ020411 and other potential therapeutic compounds for glioblastoma. These assays are essential tools for researchers and drug development professionals working towards novel treatments for this devastating disease.
References
- 1. PRMT6 facilitates EZH2 protein stability by inhibiting TRAF6-mediated ubiquitination degradation to promote glioblastoma cell invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT6 facilitates EZH2 protein stability by inhibiting TRAF6-mediated ubiquitination degradation to promote glioblastoma cell invasion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT6 facilitates EZH2 protein stability by inhibiting TRAF6-mediated ubiquitination degradation to promote glioblastoma cell invasion and migration | Semantic Scholar [semanticscholar.org]
Application of EPZ020411 Hydrochloride in Hearing Loss Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hearing loss, particularly sensorineural hearing loss, often results from irreversible damage to the hair cells of the inner ear. Ototoxic drugs, such as the chemotherapeutic agent cisplatin and aminoglycoside antibiotics like neomycin, are significant contributors to iatrogenic hearing loss.[1] Recent research has identified the protein arginine methyltransferase 6 (PRMT6) as a key mediator in the ototoxic process. EPZ020411 hydrochloride, a potent and selective inhibitor of PRMT6, has emerged as a promising otoprotective agent.[2] These application notes provide a comprehensive overview of the use of this compound in hearing loss research, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies.
Mechanism of Action
This compound is a selective inhibitor of PRMT6 with an IC50 of 10 nM.[2] In the context of ototoxicity, cisplatin and aminoglycosides induce the upregulation of PRMT6 in cochlear hair cells. Elevated PRMT6 activity contributes to cellular damage through the potentiation of the mitochondria-dependent apoptotic pathway. This pathway is characterized by an increase in reactive oxygen species (ROS) production, mitochondrial dysfunction, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3.[1][3]
This compound exerts its otoprotective effects by inhibiting PRMT6, which in turn suppresses the downstream apoptotic cascade.[2] This leads to a reduction in ROS accumulation, preservation of mitochondrial integrity, and inhibition of caspase-3 activation, ultimately promoting hair cell survival and mitigating hearing loss.[1][3]
Signaling Pathway
The proposed signaling pathway for cisplatin-induced ototoxicity and the protective mechanism of this compound is illustrated below.
Data Presentation
The otoprotective efficacy of this compound has been quantified in both in vitro and in vivo models of ototoxicity. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of EPZ020411 in Cochlear Explants
| Treatment Group | Cochlear Region | Mean Hair Cell Count (per 200 µm) ± SD | Reference |
| Neomycin-Induced Damage | |||
| Control | Apical | 95.3 ± 4.5 | [4] |
| Middle | 65.1 ± 3.8 | [4] | |
| Basal | 40.2 ± 3.1 | [4] | |
| Neomycin (Neo) | Apical | 35.8 ± 4.2 | [4] |
| Middle | 15.7 ± 2.9 | [4] | |
| Basal | 5.6 ± 1.8 | [4] | |
| EPZ020411 + Neomycin (EPZ-Neo) | Apical | 80.4 ± 5.1 | [4] |
| Middle | 50.3 ± 4.6 | [4] | |
| Basal | 25.9 ± 3.7 | [4] | |
| Cisplatin-Induced Damage | |||
| Control | Apical | 98.7 ± 4.1 | [4] |
| Middle | 70.2 ± 3.5 | [4] | |
| Basal | 45.3 ± 2.8 | [4] | |
| Cisplatin (Cis) | Apical | 64.7 ± 5.6 | [4] |
| Middle | 45.6 ± 2.9 | [4] | |
| Basal | 22.1 ± 2.9 | [4] | |
| EPZ020411 + Cisplatin (EPZ-Cis) | Apical | 89.8 ± 3.8 | [4] |
| Middle | 57.9 ± 3.0 | [4] | |
| Basal | 36.5 ± 2.6 | [4] |
Table 2: In Vivo Efficacy of EPZ020411 in a Cisplatin-Induced Hearing Loss Mouse Model
| Parameter | Treatment Group | Value ± SD | Reference |
| Auditory Brainstem Response (ABR) Threshold Shift (dB SPL) | |||
| 8 kHz | Cisplatin | 35.5 ± 5.8 | [5] |
| EPZ020411 + Cisplatin | 15.2 ± 4.1 | [5] | |
| 16 kHz | Cisplatin | 45.8 ± 6.2 | [5] |
| EPZ020411 + Cisplatin | 20.7 ± 5.3 | [5] | |
| 32 kHz | Cisplatin | 55.1 ± 7.5 | [5] |
| EPZ020411 + Cisplatin | 25.4 ± 6.9 | [5] | |
| Distortion Product Otoacoustic Emission (DPOAE) Threshold Shift (dB SPL) | |||
| 8 kHz | Cisplatin | 20.1 ± 4.3 | [5] |
| EPZ020411 + Cisplatin | 8.9 ± 3.1 | [5] | |
| 16 kHz | Cisplatin | 28.4 ± 5.1 | [5] |
| EPZ020411 + Cisplatin | 12.5 ± 4.2 | [5] | |
| 32 kHz | Cisplatin | 38.7 ± 6.8 | [5] |
| EPZ020411 + Cisplatin | 18.3 ± 5.5 | [5] | |
| Hair Cell Survival (%) | |||
| Apical | Cisplatin | 85.3 ± 6.7 | [5] |
| EPZ020411 + Cisplatin | 95.1 ± 3.4 | [5] | |
| Middle | Cisplatin | 60.8 ± 8.2 | [5] |
| EPZ020411 + Cisplatin | 88.6 ± 5.9 | [5] | |
| Basal | Cisplatin | 40.2 ± 7.1 | [5] |
| EPZ020411 + Cisplatin | 75.4 ± 6.3 | [5] | |
| Apoptotic Cells (Caspase 3/7-positive cells per 200 µm) | |||
| Middle Turn | Cisplatin | 22.01 ± 4.435 | [5] |
| EPZ020411 + Cisplatin | 4.018 ± 3.684 | [5] | |
| ROS Production (MitoSox-Red–positive cells per 200 µm) | |||
| Middle Turn | Cisplatin | 43.62 ± 6.740 | [5] |
| EPZ020411 + Cisplatin | 0.9616 ± 0.9760 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the otoprotective effects of this compound.
Protocol 1: In Vivo Cisplatin-Induced Ototoxicity Mouse Model
This protocol describes the induction of hearing loss in mice using cisplatin and the administration of this compound for otoprotection.
Materials:
-
C57BL/6J mice (postnatal day 28)
-
This compound
-
Sterile saline
-
Cisplatin
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Microsyringe for transtympanic injection
-
ABR and DPOAE recording equipment
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6J mice to the laboratory environment for at least one week before the experiment.
-
Baseline Auditory Assessment: Perform baseline Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) measurements on all mice to establish normal hearing thresholds.
-
EPZ020411 Administration: Anesthetize the mice. For the treatment group, perform a transtympanic injection of this compound solution into the left middle ear cavity. Inject an equal volume of sterile saline into the right middle ear as a control.
-
Cisplatin Administration: Two hours after the transtympanic injection, administer a single intraperitoneal (i.p.) injection of cisplatin (30 mg/kg) to all mice.
-
Post-Treatment Monitoring: Monitor the animals daily for any signs of distress.
-
Final Auditory Assessment: Fourteen days after cisplatin administration, perform final ABR and DPOAE measurements on all mice to assess hearing thresholds.
-
Tissue Collection: Following the final auditory assessment, euthanize the mice and harvest the cochleae for histological and molecular analysis.
Protocol 2: Auditory Brainstem Response (ABR) Measurement
ABR is an electrophysiological test to assess the function of the auditory pathway.
Procedure:
-
Anesthetize the mouse and place it in a sound-attenuating chamber.
-
Insert subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in the contralateral thigh (ground).
-
Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL to 10 dB SPL in 5 or 10 dB steps).
-
Record the electrical responses from the electrodes.
-
The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and reproducible waveform (Wave I-V).
Protocol 3: Immunofluorescence Staining of Cochlear Hair Cells
This protocol is for the visualization and quantification of inner and outer hair cells in whole-mount cochlear preparations.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Myosin VIIa (hair cell marker)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568) for F-actin staining of stereocilia
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the dissected cochleae in 4% PFA overnight at 4°C.
-
Decalcification: Decalcify the cochleae in 0.1 M EDTA for 3-5 days at 4°C.
-
Dissection: Carefully dissect the organ of Corti from the cochlea.
-
Permeabilization: Permeabilize the tissue with permeabilization buffer for 30 minutes at room temperature.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the tissue with the primary antibody (anti-Myosin VIIa) overnight at 4°C.
-
Washing: Wash the tissue three times with PBS.
-
Secondary Antibody and Phalloidin Incubation: Incubate the tissue with the fluorescently labeled secondary antibody and phalloidin for 2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain with DAPI for 10 minutes.
-
Mounting: Mount the tissue on a glass slide with antifade mounting medium.
-
Imaging: Visualize the stained hair cells using a confocal microscope.
-
Quantification: Count the number of Myosin VIIa-positive cells in defined regions (e.g., 200 µm lengths) of the apical, middle, and basal turns of the cochlea.
Protocol 4: Detection of Reactive Oxygen Species (ROS) and Apoptosis
This protocol outlines the in situ detection of mitochondrial superoxide and apoptosis in cochlear tissue.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Phalloidin conjugated to a fluorophore
-
Hank's Balanced Salt Solution (HBSS)
-
Confocal microscope
Procedure:
-
Tissue Preparation: Use freshly dissected cochlear explants or cryosections from treated and control animals.
-
ROS Detection: Incubate the tissue with MitoSOX™ Red solution (typically 5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.
-
Apoptosis Detection: Incubate the tissue with Caspase-3/7 Green Detection Reagent for 30 minutes at 37°C.
-
Washing: Gently wash the tissue with warm HBSS.
-
Counterstaining: Stain with a fluorescently labeled phalloidin to visualize hair cell morphology.
-
Imaging: Immediately image the tissue using a confocal microscope.
-
Quantification: Count the number of MitoSOX Red-positive (for ROS) and Caspase-3/7 Green-positive (for apoptosis) cells within specific regions of the cochlea.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the prevention of hearing loss induced by ototoxic drugs. Its targeted inhibition of PRMT6 effectively mitigates the downstream cellular stress and apoptotic pathways activated by agents like cisplatin and neomycin. The protocols and data presented herein provide a robust framework for researchers to further investigate the otoprotective properties of EPZ020411 and to explore its translational potential in clinical settings. Future studies should focus on optimizing dosing regimens, evaluating long-term efficacy and safety, and exploring its potential in other forms of sensorineural hearing loss.
References
- 1. Inhibition of Protein arginine methyltransferase 6 reduces reactive oxygen species production and attenuates aminoglycoside- and cisplatin-induced hair cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and EPZ020411 Treatment for PRMT6 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.[1][2] Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[3][4] Two predominant methods for inhibiting PRMT6 function in a research setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors, such as EPZ020411.
This document provides a detailed comparison of these two approaches, offering comprehensive protocols for their implementation and analysis. We will explore their mechanisms of action, efficacy, specificity, and potential off-target effects, presenting quantitative data in accessible tables and illustrating key pathways and workflows with diagrams.
Mechanisms of Action
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver and stably integrate an shRNA sequence into the host cell's genome.[5] The shRNA is transcribed and processed by the cell's endogenous RNA interference (RNAi) machinery into a small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to the PRMT6 messenger RNA (mRNA), leading to its degradation and a subsequent reduction in PRMT6 protein expression.[5] This method offers the potential for long-term, stable, and heritable gene silencing.[5]
EPZ020411 Treatment: EPZ020411 is a potent and selective small molecule inhibitor of PRMT6.[6][7] It functions by competitively binding to the arginine-binding pocket of the PRMT6 enzyme, thereby preventing it from methylating its substrates, most notably histone H3 at arginine 2 (H3R2).[4][6] This inhibition of catalytic activity is rapid and reversible, allowing for temporal control of PRMT6 function.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for both lentiviral shRNA knockdown of PRMT6 and EPZ020411 treatment, compiled from various studies.
Table 1: Efficacy of PRMT6 Inhibition
| Parameter | Lentiviral shRNA Knockdown | EPZ020411 Treatment | References |
| Target | PRMT6 mRNA | PRMT6 catalytic activity | [5][6] |
| Typical Efficacy | >80% reduction in PRMT6 protein | IC50 (biochemical) = 10 nM | [7][8] |
| Cellular Efficacy | Varies with cell type and MOI | IC50 (cellular, H3R2me2a reduction) = 0.637 µM | [6][7][9][10] |
| Duration of Effect | Stable, long-term | Transient, dependent on compound presence | [5] |
Table 2: Specificity and Off-Target Effects
| Feature | Lentiviral shRNA Knockdown | EPZ020411 Treatment | References |
| On-Target Specificity | High, sequence-dependent | High, targets PRMT6 catalytic site | [6] |
| Known Off-Targets | Can have miRNA-like off-target effects | PRMT1 (IC50 = 119 nM), PRMT8 (IC50 = 223 nM) | [7][10] |
| Potential for Cytotoxicity | Can occur at high viral titers | Generally low at effective concentrations | [11] |
| Considerations | Potential for insertional mutagenesis | Potential for off-target effects on related PRMTs |
Table 3: Downstream Cellular Effects of PRMT6 Inhibition
| Cellular Process | Effect of PRMT6 Inhibition | References |
| Cell Cycle | G1 phase arrest | [1][12] |
| Cell Proliferation | Decreased | [1][12] |
| Senescence | Induced | [1][12] |
| Apoptosis | Induced in some cancer cells | [4] |
| Gene Expression | Upregulation of p21 and p16 | [1][13][14] |
| Signaling Pathways | Downregulation of PI3K/AKT/mTOR and MEK/ERK | [2][4][15] |
Experimental Protocols
Lentiviral shRNA Knockdown of PRMT6
This protocol is adapted for a human cell line, such as HeLa or PC-3, and should be optimized for the specific cell line being used.[16]
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing PRMT6 shRNA (and a non-targeting control shRNA)
-
Transfection reagent
-
Target cells (e.g., HeLa, PC-3)
-
Complete culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the PRMT6 shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the virus-containing supernatant and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus by ultracentrifugation.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
The following day, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral particles at the desired MOI.
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Continue selection for several days until non-transduced cells are eliminated.
-
Expand the stable cell line for downstream experiments.
-
-
Validation of Knockdown:
-
Assess PRMT6 mRNA levels by RT-qPCR.
-
Analyze PRMT6 protein levels by Western blot.
-
Confirm the reduction of H3R2me2a levels by Western blot.
-
EPZ020411 Treatment
Materials:
-
EPZ020411 (stored as a stock solution in DMSO at -20°C or -80°C)
-
Target cells
-
Complete culture medium
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding:
-
Plate target cells at the desired density for the downstream assay (e.g., for Western blot, cell viability, or senescence assays).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of EPZ020411 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and untreated control.
-
Replace the existing medium with the medium containing the different concentrations of EPZ020411.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Harvest cells for analysis (e.g., protein extraction for Western blot, or staining for cell viability or senescence assays).
-
Key Downstream Assays
4.3.1. Western Blot for PRMT6 and H3R2me2a
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PRMT6, H3R2me2a, and a loading control (e.g., Histone H3, GAPDH, or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
4.3.2. Cell Viability Assay (CCK-8)
-
Plate cells in a 96-well plate.
-
Treat with lentiviral shRNA or EPZ020411 as described above.
-
At the end of the treatment period, add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
4.3.3. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Plate cells in a multi-well plate.
-
Treat with lentiviral shRNA or EPZ020411.
-
After the desired incubation period, wash the cells with PBS.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells again with PBS.
-
Incubate the cells with the SA-β-Gal staining solution at 37°C (without CO2) overnight.
-
Observe the cells under a microscope and count the percentage of blue (senescent) cells.
Visualizations
Caption: PRMT6 signaling pathways and downstream effects.
Caption: Experimental workflow for PRMT6 inhibition.
Caption: Comparison of PRMT6 inhibition methods.
Conclusion
References
- 1. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferase PRMT6 plays an oncogenic role of in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 4. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A descriptive guide for absolute quantification of produced shRNA pseudotyped lentiviral particles by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. p53-Independent regulation of p21Waf1/Cip1 expression and senescence by PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PRMT6 Regulates RAS/RAF Binding and MEK/ERK-Mediated Cancer Stemness Activities in Hepatocellular Carcinoma through CRAF Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genuinbiotech.com [genuinbiotech.com]
Troubleshooting & Optimization
EPZ020411 hydrochloride solubility issues and solutions
Welcome to the technical support center for EPZ020411 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this selective PRMT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] It functions by targeting the enzymatic activity of PRMT6, thereby preventing the methylation of its substrates. A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2).[3][4] Inhibition of PRMT6 by EPZ020411 leads to a dose-dependent decrease in H3R2 methylation.[3][4] Due to its role in epigenetic regulation, PRMT6 is a target of interest in various diseases, including cancer.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits solubility in a range of solvents, with Dimethyl Sulfoxide (DMSO) being the most common for creating high-concentration stock solutions.[1][5] It also has some solubility in water and aqueous solutions, although this can be enhanced with techniques like sonication and gentle heating.[5][6] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline are often used.[5][7]
Q3: My this compound powder won't dissolve completely. What should I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, high-quality solvent: DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.[2][6] Using a newly opened bottle of anhydrous DMSO is recommended.
-
Apply gentle heating: Warming the solution in a water bath at around 37°C can aid dissolution.[8] For aqueous solutions, heating up to 60°C has been suggested, but always be mindful of the compound's stability at higher temperatures.[5][6]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up particles and enhance dissolution.[5][8] This is often recommended for both DMSO and aqueous preparations.[5]
-
pH adjustment: For aqueous solutions, the solubility of hydrochloride salts can sometimes be improved by adjusting the pH.[8][9]
Q4: After diluting my DMSO stock solution into an aqueous buffer for a cell-based assay, I observe precipitation. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are some strategies to mitigate this issue:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer. Try using a lower working concentration.[9]
-
Increase the co-solvent percentage: While it's important to minimize the final DMSO concentration to avoid off-target effects, a slightly higher percentage (e.g., up to 0.5%) may be necessary to maintain solubility.[9] Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01-0.1%), to your aqueous buffer can help keep the compound in solution.[8]
-
Prepare a fresh dilution: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock solution just before use.[9]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can be influenced by factors such as temperature, pH, and the use of techniques like sonication and heating.
| Solvent/Vehicle System | Concentration | Molar Equivalent | Methodological Notes |
| DMSO | ≥ 60 mg/mL | Not specified | No specific method mentioned.[1] |
| DMSO | 50 mg/mL | 104.37 mM | Requires sonication. Hygroscopic DMSO can impact solubility.[6] |
| DMSO | 45.0 mg/mL | 93.9 mM | Sonication is recommended.[5] |
| DMSO | 4.76 mg/mL | 10.75 mM | Requires sonication and pH adjustment to 7 with 1 M HCl.[2] |
| Water | 20 mg/mL | 41.75 mM | Requires sonication and heating to 60°C.[6] |
| Water | 18.0 mg/mL | 37.6 mM | Sonication and heating to 60°C are recommended.[5] |
| 0.1 M HCl | 50 mg/mL | 104.37 mM | Requires sonication, warming, pH adjustment to 2 with HCl, and heating to 60°C.[6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 5.22 mM | Clear solution.[7] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | 5.22 mM | Clear solution.[7] |
| 2% DMSO >> 40% PEG300 >> 5% Tween-80 >> 53% saline | ≥ 1 mg/mL | 2.09 mM | Clear solution.[7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.17 mM | Sonication is recommended.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 479.06 g/mol ), you would need 4.79 mg of the compound.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder.
-
Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily diluted into your cell culture medium.
-
Dilution into Aqueous Medium: Just prior to treating your cells, dilute the appropriate DMSO solution into your pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO should ideally be kept below 0.5% and should be consistent across all experimental conditions, including the vehicle control.
-
Application to Cells: Add the final working solution to your cells and proceed with your experiment.
Visualized Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the signaling pathway of EPZ020411 and a troubleshooting workflow for solubility issues.
Caption: Signaling pathway of this compound inhibiting PRMT6.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of EPZ020411 hydrochloride in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of EPZ020411 hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
EPZ020411 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Its primary mechanism of action is the inhibition of PRMT6's methyltransferase activity.[1] However, like many kinase inhibitors, it can exhibit activity against other related enzymes. The most well-characterized off-targets are PRMT1 and PRMT8, although it is significantly less potent against these enzymes.[2][3][4] The compound shows high selectivity (>100-fold) for PRMT6 over other histone methyltransferases such as PRMT3, PRMT4 (CARM1), PRMT5, and PRMT7.[1][5]
Q2: My observed cellular IC50 for EPZ020411 is significantly higher than the reported biochemical IC50. Why is there a discrepancy?
This is a common observation for many small molecule inhibitors. The biochemical IC50 is determined in a purified, cell-free system, while the cellular IC50 reflects the compound's activity in a complex biological environment. Several factors can contribute to this difference:
-
Cellular Permeability: EPZ020411 has shown poor permeability in Parallel Artificial Membrane Permeation Assays (PAMPA), which can limit the intracellular concentration achieved.[1]
-
Protein Binding: The compound may bind to other intracellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit PRMT6.
-
Efflux Pumps: Cells can actively transport the compound out via efflux pumps, lowering its effective intracellular concentration.
-
Substrate Competition: High intracellular concentrations of the natural substrate for PRMT6 can compete with the inhibitor.
For instance, the biochemical IC50 for EPZ020411 against PRMT6 is 10 nM, whereas the cellular IC50 for the inhibition of H3R2 methylation in A375 cells overexpressing PRMT6 was 0.637 µM (637 nM).[2][3]
Q3: I am observing a phenotype that doesn't align with known PRMT6 functions. Could this be an off-target effect?
Yes, it is possible. While EPZ020411 is highly selective, its inhibitory activity against PRMT1 and PRMT8 at higher concentrations could lead to phenotypes not solely attributable to PRMT6 inhibition.[2][4] PRMT1 is a major type I PRMT and is involved in numerous cellular processes. To investigate this, consider the following troubleshooting steps outlined in the guides below.
Q4: How can I design my experiments to minimize or account for potential off-target effects?
-
Dose-Response Studies: Use the lowest effective concentration of EPZ020411 that elicits the desired on-target phenotype. A full dose-response curve is critical.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of EPZ020411 as a negative control.[1]
-
Orthogonal Approaches: Validate key findings using a different, structurally unrelated PRMT6 inhibitor. Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out PRMT6 and see if the phenotype is recapitulated.
-
Off-Target Rescue: If you suspect an off-target effect on PRMT1, for example, you could attempt a rescue experiment by overexpressing a PRMT1 construct that is resistant to EPZ020411.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype
Problem: The observed cellular effect (e.g., changes in gene expression, cell viability) is not consistent with the known functions of PRMT6.
dot
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Guide 2: High Variability in Experimental Replicates
Problem: Significant variability is observed between replicates when treating cells with EPZ020411.
-
Check Compound Stability and Storage: this compound should be stored at 4°C (solid) or -80°C (in solvent) and protected from light.[6] Improper storage can lead to degradation and inconsistent activity.
-
Ensure Complete Solubilization: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in cell culture media.[3] Incomplete solubilization is a common source of variability.
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum concentration, as these can all influence cellular responses to inhibitors.
-
Verify Pipetting Accuracy: At low nanomolar concentrations, small pipetting errors can lead to large relative differences in the final concentration.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of EPZ020411
| Target | IC50 (nM) | Selectivity vs. PRMT6 | Reference |
| PRMT6 | 10 | - | [2][3] |
| PRMT1 | 119 | ~12-fold | [2][3] |
| PRMT8 | 223 | ~22-fold | [2][3] |
| PRMT3 | >10,000 | >1000-fold | [1] |
| PRMT4 (CARM1) | >10,000 | >1000-fold | [1] |
| PRMT5 | >10,000 | >1000-fold | [1] |
| PRMT7 | >10,000 | >1000-fold | [1] |
Table 2: Cellular Activity of EPZ020411
| Cell Line | Assay | IC50 (µM) | Reference |
| A375 (PRMT6-overexpressing) | H3R2 Methylation Inhibition | 0.637 | [1][2][3] |
| A375 | H3R2 Methylation Inhibition | 0.634 | [6] |
Experimental Protocols
Protocol 1: Cellular H3R2 Methylation Assay (Western Blot)
This protocol is used to determine the cellular potency of EPZ020411 by measuring the inhibition of PRMT6's substrate, Histone H3 at Arginine 2 (H3R2).
-
Cell Culture and Treatment: Plate cells (e.g., A375) and allow them to adhere overnight. Treat cells with a range of EPZ020411 concentrations (e.g., 0.01 µM to 20 µM) for a specified duration (e.g., 48 hours).[1]
-
Histone Extraction:
-
Wash cells with PBS and harvest.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for asymmetrically dimethylated H3R2 (H3R2me2a).
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensities. Normalize the H3R2me2a signal to the total H3 signal. Plot the normalized signal against the log of EPZ020411 concentration and fit a dose-response curve to determine the IC50 value.[1]
dot
Caption: Workflow for determining the cellular IC50 of EPZ020411.
Signaling Pathway Context
dot
Caption: On-target and potential off-target pathways of EPZ020411.
References
- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: EPZ020411 Western Blot Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a weak signal in Western blot experiments involving the PRMT6 inhibitor, EPZ020411.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with EPZ020411 and now I see a very weak signal for my protein of interest on my Western blot. What does this mean?
A1: EPZ020411 is a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] The primary role of PRMT6 is to catalyze the asymmetric dimethylation of arginine residues, particularly on histone H3 at arginine 2 (H3R2).[4] Therefore, a weak signal for asymmetrically dimethylated H3R2 (H3R2me2a) is the expected outcome of successful EPZ020411 treatment, as the inhibitor is reducing the levels of this specific post-translational modification.[1][2] It is crucial to compare the signal in your treated samples to an untreated or vehicle-treated control. A significant decrease in signal in the treated lanes relative to the control indicates effective inhibition by EPZ020411.
Q2: My control (untreated) samples also show a weak or no signal for my target. What could be the problem?
A2: If your control samples lack a strong signal, this points to a technical issue with your Western blot protocol rather than the effect of the inhibitor. Common causes for a weak or absent signal in control lanes include problems with the primary or secondary antibody, insufficient protein loading, inefficient protein transfer, or suboptimal blocking and washing steps.[5][6] It is important to systematically troubleshoot the Western blot procedure itself.
Q3: The signal for total Histone H3 (my loading control) is also weak. What should I do?
A3: A weak signal for a highly abundant protein like Histone H3 suggests a more fundamental issue with your experimental workflow. Potential problems include insufficient sample loading, poor protein transfer from the gel to the membrane, or issues with the detection reagents.[7] You should verify each of these steps. Staining the membrane with Ponceau S after transfer can confirm whether proteins have successfully transferred from the gel.[6]
Q4: Can the blocking buffer affect the signal strength?
A4: Yes, the choice and concentration of blocking buffer can significantly impact signal strength.[8] Some antibodies may have reduced binding in the presence of certain blocking agents (e.g., non-fat dry milk vs. BSA). If you are experiencing a weak signal, you could try switching your blocking agent, or reducing the concentration of the blocking agent.[5] Additionally, excessive blocking time can sometimes mask the epitope, leading to a weaker signal.[8]
Q5: How can I be sure my primary and secondary antibodies are working correctly?
A5: To verify the activity of your antibodies, you can perform a dot blot.[5] This involves spotting a small amount of your positive control lysate directly onto the membrane and then proceeding with the primary and secondary antibody incubation and detection steps. A strong signal on the dot blot will confirm that your antibodies and detection reagents are functional. Additionally, ensure you are using the recommended dilutions for your antibodies; using a concentration that is too low is a common cause of weak signals.[9]
Troubleshooting Guide for Weak Signal
If you are experiencing a weak signal in your Western blot, systematically work through the following potential issues:
| Potential Cause | Recommended Solution |
| Antibody Issues | Primary Antibody: Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5] Ensure the antibody is specific for the target and has not expired.[5] Secondary Antibody: Use a fresh dilution and ensure it is compatible with the primary antibody's host species.[9] Increase the concentration if necessary. |
| Protein Sample & Lysis | Low Target Abundance: Increase the amount of protein loaded per well (aim for at least 20-30 µg for total cell lysates).[9] For low-abundance targets, consider enriching your sample through immunoprecipitation or nuclear fractionation.[7] Protein Degradation: Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8] |
| Gel Electrophoresis & Transfer | Inefficient Transfer: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[6] For high molecular weight proteins, consider a wet transfer overnight at 4°C.[8] Ensure there are no air bubbles between the gel and the membrane.[10] |
| Blocking & Washing | Over-blocking: Reduce the blocking time or try a different blocking agent (e.g., 5% BSA instead of 5% non-fat dry milk).[8] Excessive Washing: Reduce the number or duration of washing steps, as this can lead to the dissociation of the antibody from the target protein. |
| Detection | Substrate Inactivity: Ensure your ECL substrate has not expired and is prepared correctly. Insufficient Exposure: Increase the exposure time when imaging the blot.[5] |
Experimental Protocol: Western Blot for H3R2 Methylation after EPZ020411 Treatment
This protocol is optimized for detecting changes in histone methylation.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of EPZ020411 and an appropriate vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate the samples briefly to shear DNA and ensure complete lysis, especially for histone extraction.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto a 15% polyacrylamide gel to resolve low molecular weight histone proteins.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes or a semi-dry transfer are both suitable.
-
After transfer, briefly wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
(Optional but recommended) Stain the membrane with Ponceau S for 5 minutes to visualize protein bands and confirm successful transfer. Destain with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against H3R2me2a (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Loading Control):
-
To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control like total Histone H3 or GAPDH.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the primary antibody for the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. You are being redirected... [prosci-inc.com]
- 10. sinobiological.com [sinobiological.com]
How to control for EPZ020411 hydrochloride experiment variability
Welcome to the technical support center for EPZ020411 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you control for experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5][6] Its mechanism of action is the specific inhibition of the catalytic activity of PRMT6, which leads to a reduction in the methylation of histone H3 on arginine 2 (H3R2me2a).[3][5] This inhibition of H3R2 methylation can, in turn, regulate the expression of genes involved in various cellular processes, including cancer and inflammation.[3][7]
Q2: What is the difference between the biochemical IC50 and the cellular IC50 of EPZ020411, and why are they different?
The biochemical IC50 is the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50% in a cell-free system. The cellular IC50, on the other hand, is the concentration required to inhibit a specific cellular process by 50% in intact cells. It is common for the cellular IC50 to be higher than the biochemical IC50. This difference can be attributed to several factors, including cell membrane permeability, intracellular concentration of the inhibitor, and potential off-target effects within the complex cellular environment.[1][7][8] For EPZ020411, the biochemical IC50 for PRMT6 is approximately 10 nM, while the cellular IC50 for the inhibition of H3R2 methylation in A375 cells is around 0.637 µM.[1][8]
Q3: My experimental results with EPZ020411 are inconsistent. What are the common sources of variability?
Inconsistent results can arise from several factors. Key areas to investigate include:
-
Compound Handling and Storage: this compound solution stability can be a source of variability. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][9] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2]
-
Solubility Issues: Poor solubility of the compound in your assay medium can lead to inconsistent effective concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts.[9]
-
Cell Culture Conditions: Variations in cell passage number, cell confluency, and the presence of contaminants like mycoplasma can significantly impact cellular responses. Standardize your cell culture protocols to minimize this variability.[9]
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentration of the inhibitor.[9]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Observation: You observe a color change or precipitation in your stock or working solutions.
-
Potential Causes & Solutions:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your aqueous assay buffer is minimal (ideally ≤ 0.1%) to avoid precipitation and solvent toxicity.
-
pH of the Buffer: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your buffer to improve solubility.
-
Thawing Protocol: When thawing frozen stock solutions, do so slowly at room temperature and vortex gently to ensure the compound is fully dissolved before making dilutions.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
Storage Container: Use amber glass vials or polypropylene tubes for storage to prevent leaching of contaminants from plastics and to protect the compound from light.[1]
-
Issue 2: High Variability in Cell-Based Assay Results
-
Observation: You are seeing significant differences in the measured effect of EPZ020411 between replicate wells or across different experimental days.
-
Potential Causes & Solutions:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and seeded at an optimal density. Overly confluent or stressed cells can respond differently to treatment.
-
Inconsistent Treatment Duration: Optimize and strictly control the incubation time with EPZ020411. A time-course experiment is recommended to determine the optimal duration for your specific cell line and endpoint.
-
Reagent Quality: Use high-quality, fresh reagents and screen different batches of serum, as variability in serum can affect cell growth and response to inhibitors.
-
Edge Effects in Multi-well Plates: To minimize "edge effects" in 96-well or 384-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.
-
Issue 3: Discrepancy Between Expected and Observed Inhibition of H3R2 Methylation
-
Observation: Western blot analysis shows weaker than expected inhibition of H3R2 methylation, or the dose-response is not as expected.
-
Potential Causes & Solutions:
-
Suboptimal Antibody Performance: Validate your primary antibody for specificity and optimal dilution. Ensure you are using an appropriate secondary antibody and detection reagent.
-
Inefficient Protein Extraction: Use a lysis buffer that effectively extracts nuclear proteins. Sonication may be necessary to shear DNA and improve the extraction of histone proteins.
-
Loading Controls: Use appropriate loading controls for normalization. For histone modifications, it is recommended to normalize to total histone H3 levels rather than housekeeping genes like GAPDH or beta-actin.
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent binding. Consider pre-incubating the cells with EPZ020411 for a period before cell lysis to ensure it has reached its target.
-
Data Presentation
Table 1: In Vitro and In-Cellular Activity of EPZ020411
| Parameter | Target | Value | Cell Line | Assay Conditions | Reference |
| Biochemical IC50 | PRMT6 | 10 nM | - | Biochemical Assay | [1][4][6][8] |
| PRMT1 | 119 nM | - | Biochemical Assay | [1][6][8] | |
| PRMT8 | 223 nM | - | Biochemical Assay | [1][6][8] | |
| Cellular IC50 | H3R2 Methylation | 0.637 µM | A375 | 48h treatment | [1][5][7][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 60 mg/mL | [2] |
| H2O | 18.0 mg/mL (with sonication and heating to 60°C) | [10] |
Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats
| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. | Reference |
| CL (mL/min/kg) | 19.7 ± 1.0 | - | [5][7][10] |
| Vss (L/kg) | 11.1 ± 1.6 | - | [5][7][10] |
| t1/2 (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [5][7][10] |
| F (%) | - | 65.6 ± 4.3 | [5][7][10] |
Experimental Protocols
Protocol 1: Western Blot for H3R2 Methylation
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 48 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3R2me2a and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection reagent.
-
-
Data Analysis: Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.
Protocol 2: PRMT6 Enzymatic Assay (General)
-
Reaction Buffer Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and a reducing agent like DTT.
-
Enzyme and Inhibitor Incubation: In a microplate, add recombinant PRMT6 enzyme to the reaction buffer. Add varying concentrations of this compound or vehicle control and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Substrate Addition and Methylation Reaction: Initiate the reaction by adding the histone H3 peptide substrate and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine. Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid.
-
Detection: The methylated substrate can be captured on a filter membrane, and the incorporation of the radiolabel can be measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of EPZ020411 and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting PRMT6-mediated histone methylation.
Caption: A logical workflow for troubleshooting inconsistent experimental results with EPZ020411.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. researchgate.net [researchgate.net]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Utilizing EPZ020411 and its Inactive Analogue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), and its corresponding inactive analogue as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is EPZ020411 and what is its primary mechanism of action?
EPZ020411 is a selective small molecule inhibitor of PRMT6, a type I protein arginine methyltransferase.[1][2] PRMT6 catalyzes the transfer of a methyl group to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, DNA repair, and signal transduction.[3][4][5] EPZ020411 specifically targets PRMT6, thereby inhibiting its methyltransferase activity.[1][6]
Q2: Why is it crucial to use an inactive analogue as a negative control in my experiments with EPZ020411?
Using a structurally similar but biologically inactive analogue is essential to distinguish the on-target effects of EPZ020411 from any potential off-target or non-specific effects.[7] An ideal negative control should not inhibit PRMT6 activity, allowing researchers to attribute any observed biological phenotype directly to the inhibition of PRMT6 by EPZ020411.[2][8] This practice is a cornerstone of rigorous chemical biology and drug discovery research.[7][9]
Q3: What is the recommended concentration range for using EPZ020411 in cell-based assays?
The optimal concentration of EPZ020411 will vary depending on the cell type and the specific experimental endpoint. However, a good starting point is to perform a dose-response curve. In A375 cells engineered to overexpress PRMT6, EPZ020411 demonstrated a dose-dependent decrease in H3R2 methylation with an IC50 of 0.637 µM.[2][6][10] For anti-proliferative studies in cell lines like HCT116 and SW620, concentrations ranging from 200-1000 nM have been shown to be effective, especially in combination with other inhibitors.[1] It is always recommended to determine the IC50 for your specific cell line and assay.
Q4: I am observing cytotoxicity at higher concentrations of EPZ020411. What could be the cause and how can I troubleshoot this?
While EPZ020411 is a selective inhibitor, high concentrations of any small molecule can lead to off-target effects or general cellular stress, resulting in cytotoxicity.[11] Here are some troubleshooting steps:
-
Confirm with the inactive control: Treat cells with the same concentrations of the inactive analogue. If you observe similar cytotoxicity, the effect is likely off-target or due to the chemical scaffold itself.
-
Lower the concentration: Determine the lowest effective concentration of EPZ020411 that inhibits PRMT6 activity without causing significant cell death.
-
Check solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.1%) and that you have a vehicle-only control group.[11][12]
-
Assess compound stability: Degradation of the compound can sometimes lead to toxic byproducts.[13] Ensure proper storage and handling of the compound.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -80°C for long-term storage.[1][13] Prepare fresh dilutions for each experiment. |
| Cell Culture Variability | Use cells within a consistent passage number range. Ensure cell density at the time of treatment is uniform across experiments. Regularly test for mycoplasma contamination.[11] |
| Reagent Inconsistency | Use reagents from the same lot number when possible. Ensure all buffers and media are prepared consistently. |
Issue 2: EPZ020411 does not show the expected inhibitory effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Poor Cell Permeability | While EPZ020411 has shown cellular activity, permeability can vary between cell types.[2] Consider increasing incubation time or using alternative methods to assess target engagement. |
| Compound Degradation | Verify the integrity of your compound stock. If in doubt, obtain a fresh batch. |
| Assay Sensitivity | Ensure your readout for PRMT6 activity (e.g., H3R2 methylation levels) is sensitive and robust. Optimize antibody concentrations and incubation times for western blotting. |
Experimental Protocols & Data
Quantitative Data Summary
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (µM) for H3R2 methylation | Selectivity over other PRMTs |
| EPZ020411 | PRMT6 | 10[1][6][10] | 0.637 (in A375 cells)[2][6][10] | >10-fold over PRMT1 and PRMT8[1] |
| Inactive Analogue (Compound 15) | PRMT6 | >20,000 | >20[2] | N/A |
Protocol: Western Blot for H3R2 Methylation
This protocol is designed to assess the inhibitory activity of EPZ020411 on PRMT6 in a cellular context.
1. Cell Culture and Treatment: a. Plate your cells of interest at a suitable density and allow them to adhere overnight. b. Prepare serial dilutions of EPZ020411 and the inactive analogue in cell culture medium. Also, prepare a vehicle control (e.g., DMSO). c. Treat the cells with the compounds for the desired time (e.g., 24-48 hours).
2. Histone Extraction: a. Harvest the cells and wash with PBS. b. Perform histone extraction using a commercially available kit or a standard acid extraction protocol. c. Quantify the protein concentration of the histone extracts.
3. Western Blotting: a. Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). c. Incubate the membrane with a primary antibody specific for asymmetrically dimethylated Arginine 2 on Histone H3 (H3R2me2a). d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Develop the blot using an enhanced chemiluminescence (ECL) substrate. f. To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
4. Data Analysis: a. Quantify the band intensities for H3R2me2a and total H3. b. Normalize the H3R2me2a signal to the total H3 signal for each sample. c. Compare the normalized signals between the different treatment groups.
Visualizations
Caption: PRMT6 signaling pathway and the inhibitory action of EPZ020411.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing poor permeability of EPZ020411 in experimental design
Welcome to the technical support center for EPZ020411. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, particularly addressing the challenges associated with the poor permeability of EPZ020411.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations and poor effects of EPZ020411 in our cell-based assays. What could be the reason?
A1: The primary reason for low intracellular concentrations of EPZ020411 is its inherently poor cell permeability. This has been demonstrated in in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA), where it showed a low permeability coefficient.[1] This characteristic can lead to reduced availability of the compound at its intracellular target, the enzyme PRMT6.
Q2: How can we improve the uptake of EPZ020411 in our cell culture experiments?
A2: To enhance the cellular uptake of EPZ020411, several strategies can be employed:
-
Increase Concentration: A straightforward approach is to use a higher concentration of EPZ020411 in your experiments. However, it is crucial to monitor for off-target effects and cytotoxicity.
-
Optimize Incubation Time: Extending the incubation time may allow for greater accumulation of the compound within the cells.
-
Use of Permeabilizing Agents: In certain experimental setups, transient permeabilization of the cell membrane using agents like a low concentration of DMSO can be considered, though potential effects on cell physiology should be carefully evaluated.
-
Formulation with Solubilizing Agents: For compounds with solubility issues, using co-solvents or solubilizing agents in the culture medium can help maintain the compound in solution and available for uptake.
Q3: What is the solubility of EPZ020411 in common laboratory solvents?
A3: The solubility of EPZ020411 and its hydrochloride salt varies across different solvents. It is important to prepare stock solutions in a suitable organic solvent and then dilute them into your aqueous experimental buffers or media.
| Solvent | EPZ020411 Solubility (approx.) | EPZ020411 Hydrochloride Solubility (approx.) | Notes |
| DMSO | 5 mg/mL | 45.0 - 50 mg/mL | Sonication is recommended for the hydrochloride salt. Use freshly opened DMSO to avoid hygroscopic effects.[1][2] |
| Ethanol | 1 mg/mL | - | |
| Water | - | 18.0 - 20 mg/mL | Sonication and heating to 60°C are recommended.[1][2] |
| PBS (pH 7.2) | 0.3 mg/mL | - | |
| 0.1 M HCl | - | 50 mg/mL | Ultrasonic treatment, warming, and pH adjustment to 2 with HCl and heating to 60°C are recommended.[2] |
Q4: Given its poor oral bioavailability, what is the recommended route of administration for in vivo studies with EPZ020411?
A4: Due to its poor permeability, EPZ020411 exhibits low oral bioavailability (<5%).[3] Therefore, for in vivo studies, subcutaneous (s.c.) administration is recommended. Pharmacokinetic studies in rats have shown good bioavailability (65.6 ± 4.3%) following subcutaneous dosing, maintaining unbound blood concentrations above the PRMT6 biochemical IC50 for more than 12 hours.[1][4] Intravenous (i.v.) administration is also a viable option for achieving direct systemic exposure.
Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of EPZ020411 in Sprague-Dawley rats following intravenous and subcutaneous administration.
| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) |
| Cmax (ng/mL) | - | 844 ± 306 |
| Tmax (h) | - | 0.444 |
| AUC0-τ (h·ng/mL) | 745 ± 34 | 2456 ± 135 |
| AUC0-inf (h·ng/mL) | 846 ± 45 | 2775 ± 181 |
| t1/2 (h) | 8.54 ± 1.43 | 9.19 ± 1.60 |
| CL (mL/min/kg) | 19.7 ± 1.0 | - |
| Vss (L/kg) | 11.1 ± 1.6 | - |
| F (%) | - | 65.6 ± 4.3 |
Data from Mitchell, L.H., et al. (2015). Aryl pyrazoles as potent inhibitors of arginine methyltransferases: Identification of the first PRMT6 tool compound. ACS Med. Chem. Lett. 6(6), 655-659.[3]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to predict passive permeability.
Materials:
-
PAMPA plate (e.g., MultiScreen-IP PAMPA filter plate)
-
Acceptor plate (low-binding)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPZ020411 stock solution in DMSO
-
Control compounds (high and low permeability)
-
UV/Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.
-
Prepare Donor Solutions: Dilute the EPZ020411 stock solution and control compounds in PBS to the final desired concentration (e.g., 500 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Add Donor Solutions: Add 150 µL of the donor solutions to each well of the coated donor plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (Pe): The effective permeability is calculated using the measured concentrations.
Caco-2 Permeability Assay
This cell-based assay provides a more biologically relevant model of intestinal permeability, accounting for both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
EPZ020411 dosing solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A Lucifer yellow rejection assay can also be performed.
-
Prepare Dosing Solutions: Dissolve EPZ020411 in transport buffer (HBSS with HEPES). The final DMSO concentration should be kept below 1%.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux):
-
For bidirectional studies to assess efflux, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of EPZ020411 in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered significant.
Visualizations
PRMT6 Signaling Pathway in Cancer
Caption: Simplified PRMT6 signaling pathway in cancer and the inhibitory action of EPZ020411.
Experimental Workflow for Addressing Poor Permeability
Caption: A workflow for troubleshooting and addressing poor permeability of experimental compounds.
Troubleshooting Guide for Low Permeability in Cell-Based Assays
References
Cell line-specific responses to EPZ020411 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using EPZ020411 hydrochloride, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EPZ020411?
EPZ020411 is a potent and selective, small-molecule inhibitor of PRMT6.[1][2][3][4] Its primary mechanism is the inhibition of PRMT6's methyltransferase activity, which prevents the asymmetric dimethylation of arginine residues on histone and non-histone protein substrates.[5][6][7] A key substrate affected is Histone H3 at arginine 2 (H3R2), and treatment with EPZ020411 leads to a dose-dependent decrease in H3R2 methylation in cells.[1][2][3]
Q2: How selective is EPZ020411 for PRMT6?
EPZ020411 exhibits high selectivity for PRMT6. It is over 10-fold more selective for PRMT6 compared to PRMT1 and PRMT8.[1] Its inhibitory activity against other methyltransferases is significantly lower, making it a valuable tool for studying PRMT6-specific functions.[3][8]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, stock solutions of EPZ020411 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is also recommended to protect the compound from light and store it under nitrogen.[1]
Q4: In which types of cancer cell lines has PRMT6 activity been implicated?
Elevated PRMT6 expression and activity have been reported in various cancers, where it often plays a role in promoting cell proliferation, migration, invasion, and drug resistance.[5][6][7][9] These include endometrial cancer, breast cancer, glioblastoma, and others.[5][9] In endometrial cancer, for instance, PRMT6 has been shown to exert its carcinogenic effects by activating the AKT/mTOR pathway.[5]
Q5: What is the role of PRMT6-mediated methylation on non-histone targets like p21?
PRMT6 can methylate non-histone proteins, altering their function and cellular localization. For example, PRMT6 methylates the cell cycle inhibitor p21 at arginine 156.[10] This methylation promotes the phosphorylation of p21 at threonine 145, leading to its increased localization in the cytoplasm. Cytoplasmic p21 can confer resistance to cytotoxic agents, suggesting that PRMT6 inhibition could potentially re-sensitize cancer cells to chemotherapy.[10]
Quantitative Data Summary
The inhibitory activity of EPZ020411 varies between biochemical assays and cell-based assays. The following tables summarize the key quantitative values reported in the literature.
Table 1: Biochemical Inhibitory Potency
| Target | IC50 (nM) | Notes |
|---|---|---|
| PRMT6 | 10 | High-potency inhibition in enzymatic assays.[1][2][11] |
| PRMT1 | 119 | Over 10-fold less potent compared to PRMT6.[1][2][11] |
| PRMT8 | 223 | Over 20-fold less potent compared to PRMT6.[1][2][11] |
Table 2: Cellular Inhibitory Potency
| Cell Line | Assay | IC50 (µM) | Treatment Time | Notes |
|---|---|---|---|---|
| A375 (PRMT6-overexpressing) | H3R2 Methylation | 0.637 | 48 hours | Measures direct target engagement in a cellular context.[1][2][3] |
| HCT116 & SW620 | Proliferation | Not specified | Not specified | EPZ020411 shows a synergistic anti-proliferative effect when combined with the PRMT5 inhibitor GSK591.[1] |
Troubleshooting Guide
Issue 1: No observable decrease in H3R2 methylation after treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: The cellular IC50 for H3R2 inhibition (0.637 µM) is significantly higher than the biochemical IC50 (10 nM).[1][3] Ensure you are using a concentration range appropriate for cellular assays (e.g., 0.1 µM to 10 µM). Extend incubation time to 48 hours, as this has been shown to be effective.[3]
-
-
Possible Cause 2: Low Endogenous PRMT6 Expression.
-
Solution: Many cell lines may not express high enough levels of PRMT6 to see a robust decrease in global H3R2 methylation. The original characterization of EPZ020411 used A375 or HEK293T cells transiently overexpressing PRMT6.[3][12] Consider using a similar overexpression system or a cell line known to have high PRMT6 expression to validate the compound's activity.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure the stock solution has been stored correctly (-80°C for long-term) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions in media for each experiment.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure uniform cell density across all wells and plates. Cell confluence can affect drug response, so it is critical to seed cells consistently and allow them to adhere and stabilize before adding the compound.
-
-
Possible Cause 2: Drug Solubility Issues.
-
Solution: EPZ020411 is typically dissolved in DMSO for stock solutions. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control. High concentrations of DMSO can be toxic to cells.
-
Issue 3: Unexpected cytotoxicity observed at low concentrations.
-
Possible Cause 1: Off-Target Effects in a Specific Cell Line.
-
Solution: While EPZ020411 is selective, cell line-specific dependencies or off-target effects can never be fully excluded. Perform a dose-response curve with a wide concentration range to determine the toxicity threshold in your specific cell model.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Some cell lines may be exquisitely dependent on PRMT6 for survival. If your goal is to study the mechanism of PRMT6 inhibition, this sensitivity is the desired outcome. If it interferes with other measurements, consider using shorter treatment durations or lower concentrations.
-
Visualized Pathways and Workflows
Caption: PRMT6 signaling pathway and point of inhibition by EPZ020411.
Caption: Workflow for assessing EPZ020411 cellular activity.
Caption: Troubleshooting flowchart for lack of cellular effect.
Experimental Protocols
Protocol: Cellular H3R2 Methylation Assay via Western Blot
This protocol details the steps to measure the inhibition of PRMT6-mediated H3R2 methylation in a cellular context. It is based on methodologies used in the characterization of EPZ020411.[3]
-
Cell Seeding & Transfection:
-
Seed A375 or HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours.
-
(Recommended) For a robust signal, transiently transfect cells with a mammalian expression vector for human PRMT6 using a suitable lipid-based transfection reagent according to the manufacturer's protocol. An empty vector control should be run in parallel.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 0.01, 0.1, 0.5, 1, 5, 10 µM).
-
Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of EPZ020411 or vehicle (DMSO) control.
-
-
Incubation:
-
Incubate the treated cells for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis & Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein lysates on an 8-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Asymmetric dimethyl-Histone H3 (Arg2) (H3R2me2a)
-
Total Histone H3 (as a loading control)
-
PRMT6 (to confirm overexpression)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and image with a chemiluminescence detection system.
-
Quantify the band intensities for H3R2me2a and Total H3.
-
Normalize the H3R2me2a signal to the Total H3 signal for each sample.
-
Plot the normalized H3R2me2a levels against the log of the EPZ020411 concentration and fit a dose-response curve to determine the cellular IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thomassci.com [thomassci.com]
- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of PRMT6 in Cancer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT6 increases cytoplasmic localization of p21CDKN1A in cancer cells through arginine methylation and makes more resistant to cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of EPZ020411: A Comparative Guide to Validating PRMT6 Inhibition via Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, this guide provides an objective comparison of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), with other emerging alternatives. We delve into the critical aspect of validating its inhibitory effects using mass spectrometry, offering supporting experimental data and detailed protocols to empower your research endeavors.
EPZ020411 has emerged as a valuable chemical tool for dissecting the biological functions of PRMT6, an enzyme implicated in various cancers.[1][2] Its high selectivity and cellular activity make it a compound of interest for therapeutic development. This guide will focus on the application of mass spectrometry-based proteomics to provide robust and quantitative validation of PRMT6 inhibition by EPZ020411 and compare its performance against other known PRMT6 inhibitors.
Comparative Analysis of PRMT6 Inhibitors
The landscape of PRMT6 inhibitors is expanding, offering researchers a toolkit with diverse mechanisms of action. Here, we compare EPZ020411 with other notable inhibitors, highlighting their potencies.
| Inhibitor | Type | Biochemical IC50 (PRMT6) | Cellular IC50 (H3R2 methylation) | Key Features |
| EPZ020411 | ATP-competitive | 10 nM[3][4] | 0.637 µM[1][4] | High selectivity over other PRMTs.[5] |
| MS023 | ATP-competitive | 4 nM[6] | Not reported | Broad-spectrum type I PRMT inhibitor. |
| MS117 | Covalent | 18 nM[7] | 1.3 µM[7] | Irreversible inhibitor, provides a tool for distinct biological questions. |
| SGC6870 | Allosteric | 77 nM[6][8] | Not reported | Binds to a unique allosteric pocket, offering a different inhibitory mechanism.[8] |
| Licochalcone A | Natural Product | Not reported | Not reported | Natural inhibitor derived from licorice root, reported to inhibit PRMT6-dependent methylation.[6] |
Mass Spectrometry-Based Validation of PRMT6 Inhibition
Mass spectrometry offers a powerful and unbiased approach to globally assess changes in protein methylation upon inhibitor treatment. This technique allows for the direct measurement of the catalytic activity of PRMT6 in a cellular context by quantifying the methylation status of its substrates.
A critical substrate of PRMT6 is Histone H3 at Arginine 2 (H3R2).[1][6][7][9] Inhibition of PRMT6 leads to a dose-dependent decrease in the asymmetric dimethylation of H3R2 (H3R2me2a).[1][7][9] Quantitative proteomics can be employed to measure the abundance of this and other methylation marks across the proteome, providing a comprehensive profile of inhibitor activity and selectivity.
Below is a generalized workflow for validating PRMT6 inhibition using mass spectrometry.
Figure 1. A generalized workflow for the validation of PRMT6 inhibition using mass spectrometry-based proteomics.
Experimental Protocols
Cellular Assay for PRMT6 Inhibition
This protocol is adapted from studies validating PRMT6 inhibitors in cellular contexts.[1][7][9]
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375 melanoma cells or HEK293T cells) in appropriate media and conditions. For some experiments, transient overexpression of PRMT6 may be performed to enhance the signal of its activity.[1][9]
-
Inhibitor Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-range of EPZ020411 or an alternative inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction: After treatment, harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for H3R2me2a and a loading control (e.g., total Histone H3).
-
Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent probe for detection. Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal to determine the extent of inhibition.
Mass Spectrometry-Based Proteomics for Methylation Analysis
This protocol provides a general framework for a quantitative proteomics experiment to assess PRMT6 inhibition.
-
Cell Lysis and Protein Digestion:
-
Lyse the treated and control cells in a buffer containing a denaturant (e.g., 8M urea) and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
-
Dilute the urea concentration to less than 2M and digest the proteins overnight with trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a loading buffer (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database, specifying asymmetric dimethylation of arginine as a variable modification.
-
Perform label-free quantification (LFQ) of identified peptides.
-
Statistically analyze the abundance of methylated peptides (e.g., the H3R2me2a-containing peptide) between the inhibitor-treated and control groups to validate PRMT6 inhibition.
-
Signaling Pathway Context
PRMT6 plays a significant role in transcriptional regulation. By asymmetrically dimethylating H3R2, PRMT6 creates a repressive epigenetic mark that can influence gene expression.[1] Understanding the impact of EPZ020411 on these downstream pathways is crucial for elucidating its therapeutic potential.
Figure 2. Simplified signaling pathway showing PRMT6-mediated H3R2 methylation and its inhibition by EPZ020411.
References
- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. apexbt.com [apexbt.com]
- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT Inhibitors in Cancer Research: EPZ020411 Hydrochloride vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Protein arginine methyltransferases (PRMTs) have emerged as a critical class of epigenetic regulators and promising therapeutic targets in oncology.[1] These enzymes catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, influencing a wide array of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2] Dysregulation of PRMT activity is frequently observed in various cancers, correlating with tumor progression and poor patient outcomes.[1][3] This has spurred the development of small molecule inhibitors targeting specific PRMTs.
This guide provides a detailed comparison of EPZ020411 hydrochloride, a selective PRMT6 inhibitor, with other prominent PRMT inhibitors used in cancer cell research. We present key performance data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in selecting the most appropriate tool compounds for their studies.
This compound: A Selective PRMT6 Inhibitor
EPZ020411 is a potent and selective small molecule inhibitor of PRMT6 with a reported IC50 of 10 nM.[4][5][6][7] It exhibits over 10-fold selectivity for PRMT6 compared to PRMT1 and PRMT8, and greater than 100-fold selectivity against other histone methyltransferases, including other PRMTs like PRMT3, PRMT4, PRMT5, and PRMT7.[4][5][6][8] This selectivity makes EPZ020411 a valuable tool for elucidating the specific roles of PRMT6 in cancer biology.
Comparative Efficacy of PRMT Inhibitors
The following tables summarize the in vitro efficacy of EPZ020411 and other PRMT inhibitors against their target enzymes and in various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of Selected PRMT Inhibitors
| Inhibitor | Target PRMT(s) | IC50 (nM) | Notes |
| EPZ020411 | PRMT6 | 10 | Highly selective for PRMT6.[4][5][6] |
| PRMT1 | 119 | >10-fold selectivity over PRMT1.[4] | |
| PRMT8 | 223 | >10-fold selectivity over PRMT8.[4] | |
| MS023 | PRMT1 | 30 | Potent Type I PRMT inhibitor.[5][9] |
| PRMT3 | 119 | ||
| PRMT4 | 83 | ||
| PRMT6 | 4 | ||
| PRMT8 | 5 | ||
| GSK3368715 | PRMT1 | 3.1 | Orally active, SAM-uncompetitive Type I PRMT inhibitor.[5] |
| PRMT6 | 5.7 | ||
| PRMT8 | 1.7 | ||
| GSK3326595 | PRMT5 | <25 | Potent and selective PRMT5 inhibitor.[10] |
| JNJ-64619178 | PRMT5 | - | PRMT5 inhibitor in clinical trials.[11] |
| AMI-1 | PRMT1 | 8,800 | Pan-PRMT inhibitor.[3][5] |
Table 2: Anti-proliferative Activity of Selected PRMT Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| EPZ020411 | A375 | Melanoma | 0.634 (for H3R2 methylation inhibition)[4][6] |
| MS023 | - | - | Induces apoptosis in cancer cells.[3] |
| GSK3368715 | - | Breast Cancer, Leukemia | Effective in combination with chemotherapy.[3] |
| GSK3326595 | Various | Lymphoma, Solid Tumors | Induces cell cycle arrest and apoptosis.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate PRMT inhibitors.
Enzymatic Inhibition Assay (General Protocol)
This protocol describes a common method to determine the IC50 value of an inhibitor against a specific PRMT enzyme.
Materials:
-
Purified recombinant PRMT enzyme (e.g., PRMT6, PRMT1, PRMT5)
-
Histone peptide substrate (e.g., H3 peptide for PRMT6, H4 peptide for PRMT1/5)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
PRMT inhibitor (e.g., EPZ020411)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of the PRMT inhibitor in the assay buffer.
-
In a 96-well plate, add the PRMT enzyme, histone peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to remove unincorporated [3H]-SAM.
-
Air-dry the filter paper and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of a PRMT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT inhibitor
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Prepare serial dilutions of the PRMT inhibitor in the cell culture medium.
-
Treat the cells with different concentrations of the inhibitor and a vehicle control (e.g., DMSO).[14]
-
Incubate the cells for a desired period (e.g., 72 hours).[14]
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][15]
-
If using MTT, add the solubilization solution and incubate until the formazan crystals dissolve.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[14]
Western Blot Analysis for Target Engagement
This protocol is used to confirm that the PRMT inhibitor is engaging its target within the cells by measuring the levels of specific histone methylation marks.[2][16]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a for PRMT6, anti-H4R3me2s for PRMT5, total histone H3/H4 as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells and determine the protein concentration using a BCA assay.[14][16]
-
Denature the protein samples and separate them by SDS-PAGE.[16]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14][16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14][16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Wash the membrane and add the chemiluminescent substrate to detect the protein bands using an imaging system.[15][16]
-
Quantify the band intensities and normalize the methylated histone signal to the total histone signal.[16]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PRMT inhibitor in a mouse model.[16]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PRMT inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[16]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the PRMT inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.[17]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
PRMT inhibitors exert their anti-cancer effects by modulating various signaling pathways.
PRMT6 Inhibition (e.g., EPZ020411)
PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues, primarily on histone H3 at arginine 2 (H3R2me2a). This mark is generally associated with transcriptional repression. By inhibiting PRMT6, EPZ020411 can lead to the reactivation of tumor suppressor genes.
Caption: EPZ020411 inhibits PRMT6-mediated H3R2 methylation.
Type I PRMT Inhibition (e.g., MS023, GSK3368715)
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) are the primary writers of asymmetric dimethylarginine marks. Inhibitors of these enzymes can impact a broad range of cellular processes, including RNA splicing and DNA damage response.[3] For instance, PRMT1 has been shown to be critical for the survival of lung cancer cells undergoing targeted therapy.[18][19]
Caption: Type I PRMT inhibitors disrupt key cellular processes.
PRMT5 Inhibition (e.g., GSK3326595)
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks, particularly on histone H4 at arginine 3 (H4R3me2s). PRMT5 plays a crucial role in RNA splicing through its methylation of spliceosome components.[16] Inhibition of PRMT5 can lead to splicing defects and subsequent apoptosis in cancer cells.[16] PRMT5 inhibition has also been shown to affect the PI3K/AKT signaling pathway.[20]
Caption: PRMT5 inhibitors induce apoptosis via splicing dysregulation.
Conclusion
The field of PRMT inhibitors in oncology is rapidly evolving, with several compounds now in clinical trials.[11][21] this compound stands out as a highly selective and potent tool compound for investigating the specific functions of PRMT6 in cancer. A thorough understanding of the distinct mechanisms of action and cellular effects of different PRMT inhibitors, such as those targeting Type I PRMTs or PRMT5, is essential for designing effective therapeutic strategies. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. onclive.com [onclive.com]
- 12. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeting PRMT1 Reduces Cancer Persistence and Tumor Relapse in EGFR- and KRAS-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
EPZ020411 Hydrochloride: A Comparative Analysis of Specificity Against Other Protein Arginine Methyltransferases
For researchers and professionals in the fields of drug discovery and development, the selection of a potent and selective inhibitor is paramount for elucidating the biological functions of a target enzyme and for developing novel therapeutics. This guide provides a comprehensive comparison of EPZ020411 hydrochloride, a known PRMT6 inhibitor, with other protein arginine methyltransferase (PRMT) inhibitors. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of experimental workflows and a relevant signaling pathway.
Specificity Profile of this compound and Other PRMT Inhibitors
This compound has been identified as a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] Its inhibitory activity has been characterized against a panel of PRMTs, demonstrating a significant preference for PRMT6. The following table summarizes the half-maximal inhibitory concentration (IC50) values of EPZ020411 and other representative PRMT inhibitors against various PRMT isoforms. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (CARM1) (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT7 (nM) | PRMT8 (nM) | Reference |
| EPZ020411 | 119 | >10,000 | >10,000 | >10,000 | 10 | >10,000 | 223 | [4][5] |
| GSK3368715 | 3.1 | 48 | 1148 | - | 5.7 | - | 1.7 | [6] |
| MS023 | 30 | 119 | 83 | - | 4 | - | 5 | [6] |
| AMI-1 | 8,800 | - | - | - | - | - | - | [6] |
| TC-E 5003 | 1,500 | - | - | - | - | - | - | [6] |
As the data indicates, this compound exhibits a high degree of selectivity for PRMT6, with an IC50 value of 10 nM.[1][2][3] Its potency against PRMT1 and PRMT8 is more than 10-fold lower.[1][2][3] Notably, EPZ020411 is over 100-fold more selective for PRMT6 compared to PRMT3, PRMT4, PRMT5, and PRMT7.[4] This makes it a valuable tool for specifically investigating the biological roles of PRMT6. In contrast, other inhibitors such as GSK3368715 and MS023 show broader activity across Type I PRMTs.[6]
Experimental Methodologies
The determination of inhibitor potency and selectivity is reliant on robust and well-defined experimental protocols. Below are outlines of the key assays used to generate the data presented in this guide.
Biochemical IC50 Determination: Radioisotope-Based Filter Assay
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the specific PRMT enzyme, a corresponding histone or peptide substrate (e.g., Histone H3 for PRMT6), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add [³H]-SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding trichloroacetic acid (TCA).
-
Substrate Precipitation and Washing: Precipitate the substrate on a filter membrane and wash to remove unincorporated [³H]-SAM.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Biochemical IC50 determination workflow.
Cellular Activity Assessment: Western Blot for Histone Methylation
To assess the activity of the inhibitor in a cellular context, the methylation status of a known PRMT6 substrate, such as Histone H3 at arginine 2 (H3R2), can be analyzed by Western blot.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., A375 melanoma cells) and treat with varying concentrations of EPZ020411 for a specific duration (e.g., 48 hours).
-
Histone Extraction: Isolate histones from the treated cells.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the asymmetrically dimethylated H3R2 (H3R2me2a) mark and a loading control (e.g., total Histone H3). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the relative levels of H3R2me2a, normalized to the loading control.
PRMT6 Signaling Pathway Inhibition by EPZ020411
PRMT6 plays a crucial role in transcriptional regulation by methylating histone H3 at arginine 2 (H3R2). This methylation mark, H3R2me2a, is generally associated with transcriptional repression. By inhibiting PRMT6, EPZ020411 prevents the formation of this repressive mark, leading to changes in gene expression.
One of the key downstream effects of PRMT6 activity is the repression of tumor suppressor genes. By inhibiting PRMT6, EPZ020411 can lead to the re-expression of these genes, which can contribute to its anti-cancer effects. The following diagram illustrates this simplified signaling pathway.
References
- 1. thomassci.com [thomassci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 6 enhances immune checkpoint blockade efficacy via the STING pathway in MMR-proficient colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EPZ020411 Results with Genetic Knockdown of PRMT6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological inhibition of Protein Arginine Methyltransferase 6 (PRMT6) using the selective inhibitor EPZ020411 against the genetic knockdown of PRMT6. The data presented herein is compiled from multiple studies to offer an objective comparison of their effects on various cellular processes, supporting the validation of PRMT6 as a therapeutic target.
Executive Summary
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator implicated in various cancers. Its inhibition is a promising therapeutic strategy. This guide compares the outcomes of two primary methods for studying PRMT6 function: the small molecule inhibitor EPZ020411 and genetic knockdown (e.g., shRNA, CRISPR). The data demonstrates a high degree of correlation between the phenotypic effects of EPZ020411 and PRMT6 knockdown, validating the specificity of EPZ020411 and reinforcing the role of PRMT6 in cancer biology.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the biochemical and cellular effects of EPZ020411 and PRMT6 genetic knockdown.
Table 1: Biochemical and Cellular IC50 of EPZ020411
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | |||
| PRMT6 | 10 nM | Recombinant Human PRMT6 | [1][2] |
| PRMT1 | 119 nM | Recombinant Human PRMT1 | [2] |
| PRMT8 | 223 nM | Recombinant Human PRMT8 | [2] |
| Cellular IC50 | |||
| H3R2 Methylation | 0.634 - 0.637 µM | A375 cells | [1][3] |
| Cell Viability | ~4 µM | MMR-proficient and MMR-deficient CRC cell lines | [4] |
Table 2: Comparative Effects of EPZ020411 and PRMT6 Knockdown on Cellular Phenotypes
| Phenotype | EPZ020411 Treatment | PRMT6 Genetic Knockdown (shRNA/sgRNA) | Cell Lines | Reference |
| Cell Proliferation | Synergistic anti-proliferative effect with PRMT5 inhibitor | Decreased proliferation | HCT116, SW620, H1299, H460, H2122, K562, hematopoietic cells | [1][5][6][7] |
| Tumor Growth (in vivo) | Reduced tumor growth | Dramatically reduced tumor growth | CT26 (murine CRC), H460 (lung cancer), H2122 (NSCLC), hematopoietic cells | [4][5][6][7] |
| Cell Migration & Invasion | Not explicitly quantified | Suppressed migration and invasion | Germ cells, melanoma cells | [8][9] |
| Apoptosis | Reduces neomycin- and cisplatin-induced apoptosis | Promotes apoptosis in CRC cells | Hair cells, CRC cells | [1] |
| Cell Cycle | Not explicitly quantified | G1-phase arrest | U2OS cells | [10] |
| Senescence | Not explicitly quantified | Induces senescence | U2OS cells | [10] |
Table 3: Comparison of Molecular Effects
| Molecular Target/Process | Effect of EPZ020411 | Effect of PRMT6 Genetic Knockdown | Cell Lines | Reference |
| H3R2 Methylation | Dose-dependent decrease | Decreased H3R2me2a levels | A375 cells, PC-3 cells | [1][11] |
| p21 Expression | Not explicitly quantified | Upregulation | CRC cells, PC-3 cells, U2OS cells | [10][11] |
| p27 Expression | Not explicitly quantified | Upregulation | PC-3 cells | [11] |
| Cyclin D1 Expression | Not explicitly quantified | Downregulation | K562 cells | [7] |
| ALDH1A1 Expression | Not explicitly quantified | Upregulation | Melanoma cells | [8] |
| STING Pathway | Triggers cytosolic DNA accumulation and cGAS-STING activation | Triggers cytosolic DNA accumulation and cGAS-STING activation | Colorectal cancer cells | [4] |
| MMR Activity | Induces MSI-like phenotype | Abrogates MMR capacity | Colorectal cancer cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting
Objective: To detect and quantify the levels of specific proteins (e.g., PRMT6, H3R2me2a, p21) following treatment with EPZ020411 or PRMT6 knockdown.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-PRMT6, anti-H3R2me2a) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of EPZ020411 or PRMT6 knockdown on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For EPZ020411 treatment, add the compound at various concentrations to the wells.
-
For genetic knockdown, use cells previously transduced with shRNA or transfected with siRNA against PRMT6.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the control (untreated or non-targeting shRNA/siRNA).
-
shRNA-mediated Gene Knockdown
Objective: To achieve stable suppression of PRMT6 expression in target cells.
Protocol:
-
Lentiviral Production:
-
Co-transfect HEK293T cells with the pLKO.1-shPRMT6 plasmid and packaging plasmids (e.g., psPAX2, pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a precipitation-based method.
-
-
Cell Transduction:
-
Seed target cells and allow them to adhere.
-
Add the concentrated lentivirus to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium containing puromycin (1-10 µg/mL) to select for transduced cells.
-
Maintain selection for at least 72 hours until non-transduced control cells are eliminated.
-
-
Validation:
-
Confirm PRMT6 knockdown efficiency by Western blotting and/or qRT-PCR.
-
Mandatory Visualizations
Experimental Workflow: Cross-Validation of EPZ020411 and PRMT6 Knockdown
Caption: Workflow for cross-validating EPZ020411 effects with PRMT6 genetic knockdown.
Signaling Pathway: PRMT6 Regulation of Cell Cycle and Apoptosis
Caption: PRMT6 signaling pathways in cell cycle control and apoptosis.
Logical Relationship: Concordance of Pharmacological and Genetic Inhibition
Caption: Logical flow demonstrating the concordance between EPZ020411 and genetic knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 6 enhances immune checkpoint blockade efficacy via the STING pathway in MMR-proficient colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT6 promotes lung tumor progression via the alternate activation of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT6 activates cyclin D1 expression in conjunction with the transcription factor LEF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Arginine Methyltransferase 6 Involved in Germ Cell Viability during Spermatogenesis and Down-Regulated by the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EPZ020411 Hydrochloride and Other PRMT6 Inhibitors on Global Methylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPZ020411 hydrochloride with other prominent Protein Arginine Methyltransferase 6 (PRMT6) inhibitors, focusing on their effects on global methylation patterns. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to PRMT6 and its Role in Methylation
Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A primary target of PRMT6 is the arginine 2 residue of histone H3 (H3R2), a modification associated with transcriptional repression. Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide will delve into the specifics of this compound, a selective PRMT6 inhibitor, and compare its activity and effects with other known inhibitors.
Biochemical Potency and Selectivity of PRMT Inhibitors
The efficacy of a PRMT inhibitor is determined by its potency (IC50) and its selectivity against other methyltransferases. The following table summarizes the biochemical potency of this compound and other selected Type I PRMT inhibitors against a panel of PRMT enzymes.
| Compound | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | Reference(s) |
| EPZ020411 | 119 | >10,000 | >10,000 | 10 | 223 | [1] |
| GSK3368715 | 3.1 | 48 | 1148 | 5.7 | 1.7 | |
| MS023 | 30 | 119 | 83 | 4 | 5 | |
| SGC6870 (Allosteric) | >100,000 | >100,000 | >100,000 | 77 | >100,000 | [2] |
Key Observations:
-
This compound is a potent and selective inhibitor of PRMT6, with an IC50 of 10 nM.[1]
-
GSK3368715 and MS023 are also potent Type I PRMT inhibitors with high affinity for PRMT6.
-
SGC6870 represents a novel class of allosteric PRMT6 inhibitors with high selectivity.[2]
Cellular Activity: Inhibition of Histone H3R2 Methylation
The cellular activity of these inhibitors is a critical measure of their potential therapeutic utility. A key pharmacodynamic marker for PRMT6 inhibition is the reduction of asymmetric dimethylation of H3R2 (H3R2me2a) in cells.
| Compound | Cell Line | H3R2me2a Inhibition IC50 (µM) | Reference(s) |
| EPZ020411 | A375 (PRMT6 overexpressed) | 0.634 | [1] |
| MS023 | HEK293 (PRMT6 overexpressed) | 0.056 | |
| SGC6870 | HEK293T (PRMT6 overexpressed) | 0.9 | [2] |
Key Observations:
-
All three inhibitors effectively reduce H3R2 methylation in cellular models.
-
MS023 demonstrates the highest cellular potency in this specific assay.
Impact on Global Methylation Patterns
PRMT6 has been shown to influence global DNA methylation. Upregulation of PRMT6 can lead to global DNA hypomethylation in cancer cells. Mechanistically, PRMT6-mediated H3R2me2a can impair the chromatin association of UHRF1, an essential factor for DNMT1-mediated maintenance of DNA methylation. Therefore, inhibition of PRMT6 is expected to restore global DNA methylation levels.
While direct comparative studies on the effects of EPZ020411, GSK3368715, and MS023 on global DNA methylation are limited, the known mechanism of PRMT6 suggests that all potent inhibitors of this enzyme would likely lead to an increase in global DNA methylation, particularly in cancer cells with elevated PRMT6 levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Radiometric PRMT6 Inhibition Assay
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate by PRMT6.
Materials:
-
Recombinant human PRMT6 enzyme
-
Histone H4 (1-21) peptide substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
This compound and other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing assay buffer, 200 nM PRMT6 enzyme, and 25 µM Histone H4 peptide.
-
Add varying concentrations of EPZ020411 or other inhibitors to the reaction mix.
-
Initiate the reaction by adding 1 µM [³H]-SAM.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Dry the filter paper and add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot for Cellular H3R2 Methylation
This protocol details the detection of H3R2me2a levels in cells treated with PRMT6 inhibitors.
Materials:
-
A375 cells (or other suitable cell line)
-
This compound and other test inhibitors
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of EPZ020411 or other inhibitors for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
Conclusion
This compound is a potent and selective inhibitor of PRMT6 that effectively reduces H3R2 methylation in cells. When compared to other Type I PRMT inhibitors such as GSK3368715 and MS023, it demonstrates a comparable potency and selectivity profile. The emergence of allosteric inhibitors like SGC6870 provides a new avenue for achieving high selectivity. The inhibition of PRMT6 by these compounds is expected to counteract the global DNA hypomethylation observed in certain cancers, highlighting their therapeutic potential. The provided experimental protocols offer a foundation for researchers to further investigate the effects of these inhibitors on global methylation patterns and other cellular processes.
References
A Head-to-Head In Vitro Comparison of EPZ020411 and GSK591: Potency, Selectivity, and Cellular Activity
In the landscape of epigenetic drug discovery, protein arginine methyltransferases (PRMTs) have emerged as critical targets. This guide provides a detailed in vitro comparison of two prominent PRMT inhibitors: EPZ020411 and GSK591. It is important to note that these inhibitors target different members of the PRMT family, with EPZ020411 being a selective inhibitor of PRMT6 and GSK591 targeting PRMT5. This fundamental difference in their primary targets dictates their distinct biological effects and potential therapeutic applications.
Biochemical Potency and Selectivity
The inhibitory activity of EPZ020411 and GSK591 has been characterized through various biochemical assays, with IC50 values serving as a key metric for potency.
EPZ020411 is a potent inhibitor of PRMT6 , with a reported IC50 of 10 nM [1][2][3][4]. Its selectivity has been profiled against a panel of other methyltransferases. Notably, it demonstrates greater than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8[1]. Further studies have shown it to be over 100-fold selective for PRMT6 compared to other histone methyltransferases, including PRMT3, PRMT4, PRMT5, and PRMT7[5][6][7].
GSK591 , also known as EPZ015866, is a potent inhibitor of the PRMT5/MEP50 complex . Reported IC50 values for GSK591 against PRMT5 are in the low nanomolar range, varying from 4 nM to 11 nM depending on the assay conditions[8][9][10][11][12][13][14]. GSK591 exhibits high selectivity for PRMT5, with no significant inhibition of a panel of other methyltransferases at concentrations up to 50 µM[8][9][12][15][16][17].
The following table summarizes the biochemical potency and selectivity of EPZ020411 and GSK591 against their respective primary targets and key off-targets.
| Inhibitor | Primary Target | IC50 (nM) | Off-Targets | IC50 (nM) |
| EPZ020411 | PRMT6 | 10[1][2][3][4] | PRMT1 | 119[2][4] |
| PRMT8 | 223[2][4] | |||
| GSK591 | PRMT5 | 4 - 11[8][9][10][11][12][13][14] | >20 other methyltransferases | >50,000[14] |
Cellular Activity
The ability of these inhibitors to engage their targets within a cellular context is a crucial aspect of their in vitro profile.
EPZ020411 has been shown to dose-dependently decrease the methylation of the PRMT6 substrate, histone H3 at arginine 2 (H3R2), in A375 cells engineered to express PRMT6. The IC50 for this cellular activity was determined to be 0.637 µM [2][4][18].
GSK591 effectively inhibits the symmetric arginine methylation of SmD3, a known PRMT5 substrate, in Z-138 mantle cell lymphoma cells, with a cellular EC50 value of 56 nM [8][9][12][15][16][17].
| Inhibitor | Cell Line | Cellular Target/Substrate | Cellular Potency (IC50/EC50) |
| EPZ020411 | A375 | H3R2 methylation | 0.637 µM[2][4][18] |
| GSK591 | Z-138 | SmD3 methylation | 56 nM[8][9][12][15][16][17] |
Signaling Pathways
PRMT6 and PRMT5 are involved in distinct signaling pathways, and their inhibition by EPZ020411 and GSK591, respectively, can lead to different downstream biological consequences.
PRMT6 , inhibited by EPZ020411 , is known to act as a transcriptional repressor. One of its key roles is the negative regulation of the p53 tumor suppressor pathway[19]. By methylating histone H3 at arginine 2 (H3R2me2a), PRMT6 contributes to the repression of genes such as p21 and PML, which are critical for cell cycle arrest and senescence[4][19]. Inhibition of PRMT6 can therefore lead to the activation of the p53 pathway. Additionally, PRMT6 is involved in the CK2α-PRMT6-RCC1 signaling axis, which is crucial for mitosis[20].
PRMT5 , the target of GSK591 , is a type II arginine methyltransferase that catalyzes symmetric dimethylarginine marks on histones and other proteins. It is involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction[1][8][18]. PRMT5 has been shown to regulate key cancer-related pathways such as the WNT/β-catenin and AKT/GSK3β signaling pathways[5]. It can also influence growth factor signaling through receptors like EGFR and FGFR[3][18]. Inhibition of PRMT5 with GSK591 can therefore impact cell proliferation, survival, and differentiation.
Experimental Protocols
The characterization of EPZ020411 and GSK591 relies on established in vitro biochemical and cellular assays.
Biochemical Methyltransferase Assay (General Protocol)
A common method to determine the IC50 of PRMT inhibitors is a radiometric assay, such as the Scintillation Proximity Assay (SPA)[21][22][23].
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the respective PRMT enzyme (PRMT6 or PRMT5/MEP50 complex), a biotinylated peptide substrate (e.g., a histone H3 or H4 peptide), and the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Inhibitor Addition: A serial dilution of the test compound (EPZ020411 or GSK591) is added to the wells.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for the enzymatic methylation of the substrate.
-
Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated substrate. When a [³H]-methyl group has been transferred to the substrate, the proximity of the radioisotope to the scintillant in the bead results in the emission of light.
-
Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Methylation Assay (Western Blot)
To assess the activity of the inhibitors in a cellular context, Western blotting is frequently employed to detect changes in substrate methylation.
-
Cell Culture and Treatment: A suitable cell line is cultured and then treated with varying concentrations of the inhibitor for a defined period.
-
Protein Extraction: The cells are lysed, and total protein is extracted. For histone modifications, acid extraction of histones may be performed.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the methylated substrate of interest (e.g., anti-H3R2me2a for PRMT6 or an antibody against a symmetrically dimethylated PRMT5 substrate). A separate blot or a stripped and re-probed blot is incubated with an antibody against the total, unmodified protein to serve as a loading control.
-
Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for chemiluminescent or fluorescent detection.
-
Analysis: The band intensities are quantified, and the ratio of the methylated substrate to the total substrate is calculated to determine the extent of inhibition at different inhibitor concentrations, from which an EC50 value can be derived.
Conclusion
EPZ020411 and GSK591 are potent and selective in vitro tool compounds for studying the biology of PRMT6 and PRMT5, respectively. Their distinct target profiles result in the modulation of different signaling pathways and cellular outcomes. While both are valuable reagents for epigenetic research, their head-to-head comparison underscores the importance of understanding the specific roles of individual PRMT family members in health and disease. The data and experimental frameworks presented in this guide provide a foundation for researchers to effectively utilize these inhibitors in their investigations.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. GSK591 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Probe GSK591 | Chemical Probes Portal [chemicalprobes.org]
- 15. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. GSK591 | Structural Genomics Consortium [thesgc.org]
- 18. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PRMT6 Methylation of RCC1 Regulates Mitosis, Tumorigenicity, and Radiation Response of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 22. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Confirming the On-Target Effects of EPZ020411 Hydrochloride: A Comparative Guide
EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Its on-target effects are centered on the specific inhibition of PRMT6's catalytic activity, which plays a crucial role in epigenetic regulation through the methylation of histone and non-histone proteins.[3][4] This guide provides a comparative overview of EPZ020411, its mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
PRMT6 is a type I protein arginine methyltransferase that catalyzes the monomethylation and asymmetric dimethylation of arginine residues, primarily on histone H3 at arginine 2 (H3R2).[4][5] The methylation of H3R2 by PRMT6 acts as a transcriptional repressor by opposing the activating H3K4me3 mark.[5] EPZ020411 specifically inhibits this process, leading to a dose-dependent decrease in H3R2 methylation levels in cells.[1][6]
Comparative Analysis of PRMT6 Inhibitors
EPZ020411 demonstrates high selectivity for PRMT6. In biochemical assays, it has an IC50 of 10 nM for PRMT6.[1][7] Its selectivity is over 10-fold greater for PRMT6 compared to PRMT1 and PRMT8, and over 100-fold compared to other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7.[1][2][8] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific functions of PRMT6.[3]
| Inhibitor | Target(s) | IC50 / Ki (nM) | Key Features |
| EPZ020411 | PRMT6 | 10 (IC50) [1][7] | Potent and highly selective for PRMT6. [5][9] |
| PRMT1 | 119 (IC50)[10] | ||
| PRMT8 | 223 (IC50)[10] | ||
| MS023 | PRMT1 | 30 (IC50)[11] | Potent, cell-active Type I PRMT inhibitor.[11] |
| PRMT3 | 119 (IC50)[11] | ||
| PRMT4 | 83 (IC50)[11] | ||
| PRMT6 | 4 (IC50)[11] | ||
| PRMT8 | 5 (IC50)[11] | ||
| MS049 | PRMT4 | 34 (IC50)[7] | Potent and selective inhibitor of PRMT4 and PRMT6.[7] |
| PRMT6 | 43 (IC50)[7] | ||
| GSK3368715 | PRMT1, 3, 4, 6, 8 | 1.5 - 81 (Kiapp)[7] | Potent inhibitor of type I PRMTs.[7] |
| SGC6870 ((R)-2) | PRMT6 | 77 (IC50)[12][13] | Highly selective allosteric inhibitor.[12] |
Signaling Pathway of PRMT6 Inhibition
The primary on-target effect of EPZ020411 is the reduction of H3R2 methylation, which in turn influences gene expression. By inhibiting PRMT6, EPZ020411 can modulate various cellular processes that are regulated by PRMT6-mediated gene repression.
Experimental Protocols
Confirming the on-target effects of this compound involves a series of biochemical and cellular assays.
Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT6 and its inhibition by EPZ020411.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human PRMT6, a peptide substrate (e.g., a histone H3-derived peptide), and S-[3H]-adenosyl-L-methionine ([3H]-SAM) as a methyl donor, in a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of EPZ020411 or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 23°C or 37°C) for a specific duration (e.g., 60 minutes) to allow for the methyltransferase reaction to occur.
-
Quenching: Stop the reaction by adding a quenching solution, such as 7.5 M guanidinium hydrochloride.
-
Detection: Spot the quenched reaction mixture onto a capture membrane (e.g., streptavidin-coated membrane if using a biotinylated peptide substrate).
-
Washing: Wash the membrane to remove unincorporated [3H]-SAM.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The signal is proportional to the PRMT6 activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3R2 Methylation Assay (Western Blot)
This assay confirms the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., A375 human melanoma cells, which can be engineered to overexpress PRMT6).[2] Treat the cells with increasing concentrations of EPZ020411 or a vehicle control for a specified time (e.g., 24-48 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Probe the membrane with a primary antibody specific for the asymmetrically dimethylated H3R2 mark (H3R2me2a).
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for total Histone H3 as a loading control.
-
-
Secondary Antibody and Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for H3R2me2a and total H3. Normalize the H3R2me2a signal to the total H3 signal to determine the relative level of H3R2 methylation at different inhibitor concentrations.
Experimental Workflow for On-Target Effect Confirmation
The following diagram illustrates a typical workflow for confirming the on-target effects of EPZ020411.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. S-EPMC4468411 - Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. - OmicsDI [omicsdi.org]
- 10. thomassci.com [thomassci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of EPZ020411 Versus Established Drugs: A Comparative Guide for Researchers
An In-depth Analysis of the Novel PRMT6 Inhibitor Against Standard-of-Care Therapies in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities of tumor cells. One such emerging target is Protein Arginine Methyltransferase 6 (PRMT6), an enzyme overexpressed in various malignancies, including melanoma, bladder cancer, and colorectal cancer. EPZ020411, a potent and selective inhibitor of PRMT6, has shown promise in preclinical studies. This guide provides a comprehensive comparison of EPZ020411 with established first-line treatments for these cancers: pembrolizumab for melanoma, cisplatin-based chemotherapy for bladder cancer, and FOLFOX for colorectal cancer.
Mechanism of Action: A Tale of Two Strategies
EPZ020411 represents a targeted epigenetic approach, while the established drugs employ mechanisms that are either immuno-oncologic or directly cytotoxic.
EPZ020411: This small molecule inhibitor selectively targets PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2).[2] Methylation of H3R2 by PRMT6 is associated with transcriptional repression.[2] By inhibiting PRMT6, EPZ020411 prevents H3R2 methylation, leading to alterations in gene expression that can suppress tumor growth.[1][2] Furthermore, emerging evidence suggests that PRMT6 inhibition can activate the cGAS-STING signaling pathway, which plays a crucial role in innate immunity and can enhance anti-tumor immune responses.[3]
Pembrolizumab (Keytruda®): This humanized monoclonal antibody is an immune checkpoint inhibitor that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[4] Many cancer cells express the ligand for PD-1, known as PD-L1. The interaction between PD-1 and PD-L1 suppresses T-cell activity, allowing cancer cells to evade immune surveillance.[4] Pembrolizumab blocks this interaction, thereby restoring the ability of T cells to recognize and attack cancer cells.[4]
Cisplatin: A platinum-based chemotherapy agent, cisplatin exerts its cytotoxic effects by forming cross-links with DNA in cancer cells.[5] This DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[5]
FOLFOX: This is a combination chemotherapy regimen consisting of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin. 5-FU is a pyrimidine analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a building block of DNA. Folinic acid enhances the effect of 5-FU. Oxaliplatin, like cisplatin, is a platinum-based drug that forms DNA adducts, leading to cell death.[6]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing EPZ020411 with these established drugs are limited. However, by examining their individual preclinical data in relevant cancer models, we can infer their potential relative efficacy.
In Vitro Studies
| Drug | Cancer Type | Cell Line(s) | Key Findings |
| EPZ020411 | Melanoma | A-375 | Dose-dependently decreases H3R2 methylation with an IC50 of 0.637 µM.[2] |
| Colorectal Cancer | HCT116, SW620 | Exhibits a synergistic anti-proliferative effect when combined with the PRMT5 inhibitor GSK591.[7] | |
| Cisplatin | Bladder Cancer | 5637 | Markedly decreased cell viability in a dose-dependent manner.[5] |
| Bladder Cancer | T24 | IC50 values of 20.07 µM (24h), 8.68 µM (48h), and 4.63 µM (72h).[8] | |
| FOLFOX | Colorectal Cancer | DLD1, HCT116 | Shows cytotoxic effects, with the development of resistance in some cell lines leading to significantly higher IC50 values.[9] |
In Vivo Studies
| Drug | Cancer Type | Animal Model | Key Findings |
| EPZ020411 | Colorectal Cancer | CT26 and MC38 subcutaneous xenograft models | Treatment with EPZ020411 (10 mg/kg, i.p.) sensitizes microsatellite stable (MSS) tumors to anti-PD1 immunotherapy.[3] |
| Pembrolizumab | Melanoma | N/A (Human Clinical Trials) | Demonstrates significant improvement in progression-free and overall survival compared to ipilimumab in patients with advanced melanoma.[10] |
| Cisplatin | Bladder Cancer | Patient-derived xenografts (PDX) | Used as a standard-of-care comparator in preclinical studies to evaluate novel therapies.[11] |
| FOLFOX | Colorectal Cancer | HT-29 xenograft model | Induces tumor stasis and regression.[12] |
Experimental Protocols
Western Blot for H3R2 Methylation
This protocol is adapted from methodologies used in the characterization of EPZ020411.[2]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetric dimethylated H3R2 (e.g., Abcam ab80492). A primary antibody against total Histone H3 should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
The following is a general protocol for establishing and evaluating the efficacy of anti-cancer agents in subcutaneous xenograft models.[3][12]
-
Cell Preparation: Culture cancer cells to 80-90% confluency and harvest. Resuspend cells in a sterile solution, such as PBS or Matrigel, at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the investigational drug (e.g., EPZ020411) and the comparator drug (e.g., cisplatin or FOLFOX) according to the specified dose and schedule (e.g., intraperitoneal injection daily or on a cyclical basis). The control group should receive a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: PRMT6 signaling pathway and the inhibitory action of EPZ020411.
Caption: Mechanisms of action for pembrolizumab, cisplatin, and FOLFOX.
Caption: General experimental workflow for comparing therapeutic agents.
Conclusion
EPZ020411, with its targeted epigenetic mechanism of action, presents a novel therapeutic strategy for cancers with PRMT6 overexpression. While direct comparative preclinical data against standard-of-care agents like pembrolizumab, cisplatin, and FOLFOX is still emerging, the initial findings are encouraging. The ability of EPZ020411 to modulate the tumor microenvironment and potentially synergize with immunotherapy warrants further investigation. This guide provides a foundational framework for researchers to design and interpret studies aimed at elucidating the therapeutic potential of EPZ020411 in the context of established cancer treatments. Future head-to-head studies are crucial to definitively position EPZ020411 in the therapeutic armamentarium for these malignancies.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 6 enhances immune checkpoint blockade efficacy via the STING pathway in MMR-proficient colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferase PRMT6 plays an oncogenic role of in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of cisplatin in 5637 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of biological responses of colorectal cancer cells to anticancer regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. β-elemene enhances cisplatin-induced apoptosis in bladder cancer cells through the ROS-AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Profiling of Chemotherapy Responses in FOLFOX-Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ASCO Post [ascopost.com]
- 11. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of EPZ020411 Binding to PRMT6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of the selective inhibitor EPZ020411 to Protein Arginine Methyltransferase 6 (PRMT6) with other notable inhibitors. The analysis is supported by quantitative data, detailed experimental protocols, and structural visualizations to facilitate a deeper understanding of the molecular interactions and guide further drug discovery efforts.
Introduction to PRMT6 and its Inhibition
Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, DNA repair, and signal transduction. Dysregulation of PRMT6 activity has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target.
EPZ020411 is a potent and selective small molecule inhibitor of PRMT6.[1][2][3][4][5][6][7] Understanding the structural basis of its interaction with PRMT6 is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. This guide compares the binding of EPZ020411 with three other well-characterized PRMT6 inhibitors: MS023, a competitive inhibitor; SGC6870, an allosteric inhibitor; and MS117, a covalent inhibitor.
Comparative Analysis of PRMT6 Inhibitors
The following table summarizes the key quantitative data for EPZ020411 and its comparators.
| Inhibitor | PDB ID | Binding Mode | IC50 (nM) |
| EPZ020411 | 4Y30[1] | Competitive | 10[3][5][6] |
| MS023 | 5E8R | Competitive | 4[8] |
| SGC6870 | 6W6D[9] | Allosteric | 77[9][10][11][12] |
| MS117 | 6P7I[13][14] | Covalent | 18[14][15] |
Structural Insights into Inhibitor Binding
The crystal structure of PRMT6 in complex with EPZ020411 (PDB ID: 4Y30) reveals that the inhibitor binds to the substrate-binding pocket of the enzyme.[1] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions, which account for its high potency.
In contrast, SGC6870 binds to a novel allosteric pocket, inducing a conformational change in the enzyme that inhibits its activity.[9][16] MS117, on the other hand, forms a covalent bond with a cysteine residue in the active site of PRMT6, leading to irreversible inhibition.[14][17][18]
Experimental Protocols
X-ray Crystallography
Protein Expression and Purification: Human PRMT6 protein was expressed and purified according to previously published protocols.[14][16]
Crystallization of PRMT6-EPZ020411 Complex: Diffraction-quality crystals of the PRMT6-EPZ020411-SAH complex were obtained using the hanging drop vapor diffusion method.[19] The crystallization solution contained MgCl2, MES buffer at pH 6.5, isopropanol, and PEG 4000.[19]
Crystallization of PRMT6-SGC6870 Complex: Human PRMT6 at 5.6 mg/mL was mixed with a fivefold molar excess of S-Adenosyl methionine (SAM) and a threefold molar excess of SGC6870.[16] Diffraction-quality crystals were obtained by vapor diffusion in a solution containing 0.1 M sodium malonate pH 7.0 and 12% (w/v) PEG 3350.[16]
Crystallization of PRMT6-MS117 Complex: Human PRMT6 at 5.6 mg/mL was mixed with a five-fold molar excess of S-adenosyl-l-homocysteine (SAH) and a three-fold molar excess of MS117.[14] Diffraction-quality crystals were obtained by vapor diffusion in a precipitant solution containing 0.1 M sodium malonate pH 7.0, 12% (w/v) PEG 3350.[14]
Data Collection and Structure Determination: X-ray diffraction data for the PRMT6-EPZ020411 complex were collected at a synchrotron source.[19] The structure was solved by molecular replacement and refined to a resolution of 2.1 Å.[1] Data reduction and scaling were performed using HKL-2000, and refinement was carried out with REFMAC.[19]
Enzyme Inhibition Assay
The inhibitory activity of the compounds was determined using a radiometric assay.[16] The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction mixture typically contains the PRMT6 enzyme, the peptide substrate, [3H]-SAM, and the test compound at varying concentrations. The amount of radioactivity incorporated into the peptide is then quantified to determine the enzyme activity and the IC50 value of the inhibitor. For time-dependent inhibitors like SGC6870, a pre-incubation step of the enzyme with the compound is included.[9][16]
Visualizations
PRMT6 Signaling Pathway and Inhibition
Caption: PRMT6 signaling pathway and mechanisms of inhibitor action.
Experimental Workflow for Structural Analysis
References
- 1. 4y30 - Crystal structure of human protein arginine methyltransferase PRMT6 bound to SAH and EPZ020411 - Summary - Protein Data Bank Japan [pdbj.org]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. MS023 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4y30 - Crystal structure of human protein arginine methyltransferase PRMT6 bound to SAH and EPZ020411 - Experimental details - Protein Data Bank Japan [pdbj.org]
Safety Operating Guide
Navigating the Safe Disposal of EPZ020411 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists working with novel compounds such as EPZ020411 hydrochloride, a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), ensuring proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3][4][5] While specific regulations may vary, a conservative and systematic approach is essential to protect personnel and the environment. This guide provides a step-by-step procedure for the safe disposal of this compound, grounded in established laboratory waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like any research chemical, must adhere to federal, state, and local environmental regulations. Given that the specific hazardous waste classification under US EPA regulations may not be readily available for a research compound, it is prudent to manage it as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the waste is hazardous. Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that have come into contact with the compound.
In the absence of a definitive non-hazardous classification, treat all forms of this compound waste as hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.
-
Solvent Compatibility: If disposing of solutions, do not mix those with incompatible solvents. For instance, halogenated and non-halogenated solvents should be collected in separate containers.
-
Original Containers: Whenever possible, store waste in its original container if it is in good condition and properly labeled.
Step 3: Waste Collection and Containment
Utilize appropriate containers for waste collection to prevent leaks and spills.
-
Container Selection: Use containers that are compatible with the chemical waste. For instance, do not store acidic or basic solutions in metal containers. High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound"), the approximate concentration or percentage, and the date accumulation started.
-
Container Fullness: Do not overfill waste containers. A good practice is to fill them to no more than 90% capacity to allow for expansion and prevent spills.
-
Keep Containers Closed: Waste containers should be kept securely closed at all times, except when adding waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Segregation in SAA: Ensure that incompatible waste streams are segregated within the SAA.
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They are responsible for the final disposal of the waste in accordance with all applicable regulations. Provide them with a complete and accurate description of the waste.
Disposal of Empty Containers
Empty containers that once held this compound should also be managed carefully. If the container held a substance classified as acutely hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. For containers that held non-acutely hazardous materials, they should be emptied as thoroughly as possible. In all cases, the label on the empty container should be defaced or removed before disposal in the regular trash to prevent any misunderstanding.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste management protocols as outlined by various university and regulatory bodies. The core principle is the adherence to the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of solid and hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling EPZ020411 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Potent PRMT6 Inhibitor, EPZ020411 Hydrochloride.
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), a key enzyme in epigenetic regulation.[1][2] Its high potency, with an IC50 of 10 nM, necessitates stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.
Personal Protective Equipment (PPE)
Given its potency and powder form, a comprehensive PPE strategy is critical to mitigate the risks of inhalation and dermal exposure. The level of PPE should be determined by a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound (Powder)
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling the powder, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[3] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plans: From Receipt to Disposal
A systematic workflow is essential for the safe handling of potent compounds like this compound.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure. This compound should be treated as hazardous waste.
Disposal Guidelines for this compound
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[3] | Prevents environmental contamination and accidental exposure. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound's name.[3] | Minimizes handling of contaminated items and ensures proper disposal. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3] | Assumes all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | Prevents uncontrolled chemical reactions and ensures proper waste stream management. |
Experimental Protocols
Solubility Information
Proper dissolution is critical for accurate and reproducible experimental results.
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (104.37 mM) | Requires sonication. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |
| Water | 20 mg/mL (41.75 mM) | Requires sonication and warming to 60°C. |
| 0.1 M HCl | 50 mg/mL (104.37 mM) | Requires sonication, warming, adjusting pH to 2 with HCl, and heating to 60°C. |
In Vitro Cellular Assay: H3R2 Methylation in A375 Cells
This protocol is adapted from studies demonstrating EPZ020411's effect on histone methylation.
Step-by-Step Protocol:
-
Cell Culture: Culture A375 human melanoma cells in appropriate media.
-
Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0-20 µM).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Harvest and lyse the cells to extract proteins.
-
Western Blotting: Perform Western blot analysis to detect levels of H3R2 methylation.
In Vivo Animal Studies: Pharmacokinetic Analysis in Rats
This provides a general framework for in vivo evaluation.
Step-by-Step Protocol:
-
Animal Model: Utilize appropriate rat strains for the study.
-
Formulation: Prepare the dosing solution. A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer this compound via the desired route (e.g., intravenous or subcutaneous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze the plasma or blood concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Signaling Pathway
This compound selectively inhibits PRMT6, which plays a significant role in transcriptional regulation. One of its key functions is the methylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. PRMT6 has been shown to negatively regulate the p53 tumor suppressor pathway. Additionally, the casein kinase 2 (CK2α) can phosphorylate and stabilize PRMT6, which then methylates the regulator of chromatin condensation 1 (RCC1), a crucial step for mitosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
